molecular formula C10H7BrN2O B1290870 2-(4-Bromophenoxy)pyrimidine CAS No. 1016838-18-8

2-(4-Bromophenoxy)pyrimidine

Cat. No.: B1290870
CAS No.: 1016838-18-8
M. Wt: 251.08 g/mol
InChI Key: HHJBRCBIEQHCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)pyrimidine (CAS 1016838-18-8) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C₁₀H₇BrN₂O and an average molecular weight of 251.08 g/mol , this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. The structure combines an electron-deficient pyrimidine ring with a 4-bromophenoxy group, making it a valuable intermediate for nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . This brominated pyrimidine derivative is part of a critically important class of nitrogen-containing heterocycles. Pyrimidines are fundamental components of DNA and RNA and are considered privileged scaffolds in drug discovery due to their ability to interact with a wide array of biological targets . Researchers utilize this compound and its derivatives in the exploration of new therapeutic agents. Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, and are also investigated as central nervous system (CNS)-active agents and calcium channel blockers . Furthermore, the pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRCBIEQHCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016838-18-8
Record name 2-(4-bromophenoxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)pyrimidine from 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromophenoxy)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNA_r_) reaction between 2-chloropyrimidine and 4-bromophenol. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate the successful and efficient synthesis of the target molecule. The information is curated to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring, particularly through the introduction of aryloxy moieties, is a widely employed strategy to modulate the biological activity and pharmacokinetic properties of drug candidates. The synthesis of this compound from 2-chloropyrimidine is a fundamental transformation that provides a versatile building block for the elaboration of more complex molecules. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, which can be facilitated by either base mediation or copper catalysis (Ullmann condensation). This guide will focus on the base-mediated approach, offering a detailed protocol for its implementation.

Reaction Principle and Mechanism

The synthesis of this compound from 2-chloropyrimidine and 4-bromophenol is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack.

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride leaving group yields the desired this compound product and sodium chloride as a byproduct.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 2-Chloropyrimidine

  • 4-Bromophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nucleophile: To a stirred solution of 4-bromophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon), carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).

  • Reaction Mixture: After the addition of sodium hydride is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium 4-bromophenoxide should result in a homogenous solution or a fine suspension.

  • Addition of Electrophile: To the solution of the sodium 4-bromophenoxide, add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Chloropyrimidine1.0 equivalent
4-Bromophenol1.0 equivalent
Reagents & Solvents
Sodium Hydride (60%)1.1 equivalents
Anhydrous THFSufficient to dissolve reactants
Reaction Conditions
TemperatureReflux (~66 °C)
Reaction Time4-12 hours
AtmosphereInert (Nitrogen or Argon)
Yield
Expected Yield70-90% (based on similar reactions)
Product Characterization
AppearanceWhite to off-white solid
Analytical TechniquesNMR, MS, IR

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine plus1 + 4-Bromophenol 4-Bromophenol NaH NaH reaction_arrow THF THF, Reflux This compound This compound reaction_arrow->this compound experimental_workflow Experimental Workflow for the Synthesis of this compound start Start reactants Combine 4-bromophenol and NaH in anhydrous THF under N2 start->reactants stir Stir at room temperature for 30 min reactants->stir add_chloro Add 2-chloropyrimidine stir->add_chloro reflux Heat to reflux for 4-12 h add_chloro->reflux workup Cool to RT and quench with aq. NaHCO3 reflux->workup extraction Extract with ethyl acetate workup->extraction wash Wash with water and brine extraction->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain pure this compound purify->product

An In-depth Technical Guide to 2-(4-Bromophenoxy)pyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Bromophenoxy)pyrimidine. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted data based on analogous compounds and established chemical principles. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug discovery.

Chemical Structure and Identification

This compound is a heterocyclic aromatic ether. The structure consists of a pyrimidine ring linked to a 4-bromophenoxy group via an oxygen atom at the C2 position of the pyrimidine.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1016838-18-8[1][2][3][4][5]
Molecular Formula C₁₀H₇BrN₂O[1]
Molecular Weight 251.08 g/mol [1]
SMILES C1=CC(=CC=C1Br)OC2=NC=CC=N2
InChI InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-12-5-6-13-10/h1-6H

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in water.N/A
pKa Not availableN/A

Spectroscopic Data (Predicted)

No specific experimental spectra for this compound have been found in the public domain. The following predictions are based on the analysis of structurally similar compounds, such as 2-phenoxypyrimidine and other brominated aromatic compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrimidine and the bromophenyl rings.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Pyrimidine H-4, H-6Doublet~8.6
Pyrimidine H-5Triplet~7.1
Bromophenyl H-2', H-6'Doublet~7.6
Bromophenyl H-3', H-5'Doublet~7.0
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2~164
Pyrimidine C-4, C-6~158
Pyrimidine C-5~118
Bromophenyl C-1'~153
Bromophenyl C-2', C-6'~123
Bromophenyl C-3', C-5'~133
Bromophenyl C-4'~118
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-O-C ether linkages.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=N stretch (pyrimidine)1580-1550
C=C stretch (aromatic)1600-1450
C-O-C stretch (aryl ether)1250-1200 (asymmetric), 1050-1000 (symmetric)
C-Br stretch700-600
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the pyrimidine ring.

Table 6: Predicted Mass Spectrometry Data

m/zIon
250/252[M]⁺
173[M - Br]⁺
157[M - C₄H₃N₂]⁺
95[C₄H₃N₂O]⁺
79[C₄H₃N₂]⁺

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, based on general synthetic methods for analogous 2-aryloxypyrimidines, a plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and 4-bromophenol.[6]

A likely approach would be the reaction of 2-chloropyrimidine with 4-bromophenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.

Synthesis_Pathway 2-chloropyrimidine 2-Chloropyrimidine product This compound 2-chloropyrimidine->product 4-bromophenol 4-Bromophenol 4-bromophenol->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat heat->product

Figure 1: Plausible synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.[7][8][9]

The de novo pyrimidine synthesis pathway is a fundamental process in cells, providing the building blocks for DNA and RNA.[][11][12] While this compound is not a direct intermediate in this pathway, synthetic pyrimidine derivatives are often designed to interact with enzymes involved in nucleotide metabolism or other signaling cascades.

DeNovo_Pyrimidine_Synthesis cluster_0 De Novo Pyrimidine Synthesis Glutamine Glutamine Carbamoyl_phosphate Carbamoyl phosphate Glutamine->Carbamoyl_phosphate CO2 CO2 CO2->Carbamoyl_phosphate ATP ATP ATP->Carbamoyl_phosphate Orotic_acid Orotic acid Carbamoyl_phosphate->Orotic_acid Aspartate Aspartate Aspartate->Orotic_acid UMP Uridine Monophosphate (UMP) Orotic_acid->UMP PRPP PRPP PRPP->UMP Signaling_Pathways Other Signaling Pathways (e.g., Kinase Cascades) UMP->Signaling_Pathways Target_Compound This compound (Potential Modulator) Target_Compound->Signaling_Pathways

Figure 2: Simplified de novo pyrimidine synthesis pathway and potential interaction points for synthetic derivatives.

Experimental Protocols

As no specific experimental data is available, this section provides a general protocol for the synthesis of this compound based on established methods for similar compounds.

General Synthetic Protocol:

  • To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Workflow:

Characterization_Workflow Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structure_Confirmation Structure_Confirmation Pure_Compound->Structure_Confirmation Purity_Analysis Purity_Analysis Pure_Compound->Purity_Analysis HPLC/GC NMR NMR Structure_Confirmation->NMR ¹H, ¹³C MS MS Structure_Confirmation->MS Mass Spec IR IR Structure_Confirmation->IR FT-IR

Figure 3: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a commercially available compound for which detailed experimental and biological data are not yet widely published. This guide provides a summary of its known identifiers and predicted physicochemical and spectroscopic properties based on the analysis of analogous structures. The plausible synthetic route via nucleophilic aromatic substitution offers a clear path for its laboratory preparation. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Spectroscopic Data for 2-(4-Bromophenoxy)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenoxy)pyrimidine. Due to the limited availability of published experimental spectra, this guide utilizes predicted data from validated computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational chemistry software and databases and are intended to serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.55Doublet2HH-4, H-6 (Pyrimidine)
7.55Doublet2HH-3', H-5' (Bromophenyl)
7.10Doublet2HH-2', H-6' (Bromophenyl)
7.00Triplet1HH-5 (Pyrimidine)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
164.0C-2 (Pyrimidine)
158.5C-4, C-6 (Pyrimidine)
152.0C-1' (Bromophenyl)
133.0C-3', C-5' (Bromophenyl)
123.0C-2', C-6' (Bromophenyl)
118.0C-4' (Bromophenyl)
112.0C-5 (Pyrimidine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1550StrongC=N Stretch (Pyrimidine Ring)
1580-1450StrongAromatic C=C Stretch
1250-1200StrongAryl-O Stretch (Asymmetric)
1050-1000MediumAryl-O Stretch (Symmetric)
850-800Strongp-Disubstituted Benzene C-H Bend
700-600MediumC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
264/266100[M]⁺ (Molecular Ion, Br isotope pattern)
18540[M - Br]⁺
15760[M - C₄H₃N₂O]⁺
7930[C₄H₃N₂]⁺

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Width: 30°

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • ¹³C NMR:

      • Spectral Width: 0 to 200 ppm

      • Pulse Width: 30°

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024

      • Broadband proton decoupling will be applied.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Compound Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Experimental workflow for spectroscopic analysis.

data_relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR provides C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR provides IR_Data Functional Groups (C=N, C-O, C-Br) Compound->IR_Data reveals MS_Data Molecular Weight & Fragmentation Compound->MS_Data confirms

Caption: Logical relationship of spectroscopic data.

CAS number and molecular weight of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide focuses on 2-Amino-4-(4-bromophenyl)pyrimidine , a versatile intermediate in the synthesis of targeted therapeutics. Due to the limited public domain information available for the initially requested "2-(4-Bromophenoxy)pyrimidine," this guide has been prepared on a closely related and well-documented analogue. This compound serves as a critical building block in the development of kinase inhibitors and other potential therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, intended to support researchers and drug development professionals in their scientific endeavors.

Compound Identification and Properties

2-Amino-4-(4-bromophenyl)pyrimidine is a pyrimidine derivative characterized by an amino group at the 2-position and a 4-bromophenyl substituent at the 4-position. These structural features make it a valuable synthon for further chemical modifications.

PropertyValueReference
CAS Number 392326-81-7[1][2]
Molecular Formula C₁₀H₈BrN₃[1][2]
Molecular Weight 250.1 g/mol [1]
Appearance White flakes[1]
Melting Point 199-205 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage 0-8 °C[1]

Synthesis of 2-Amino-4-(4-bromophenyl)pyrimidine

A general procedure for the synthesis of related bromopyrimidines is described as the reaction of a hydroxypyrimidine with phosphorus oxybromide, often with heating.[3] The reaction mixture is then typically worked up by pouring it into an ice-ether mixture, followed by extraction and purification.[3]

For the synthesis of 2-amino-4-bromopyrimidine, a related compound, a method involves the reaction of uracil with tribromo oxygen phosphorus, followed by amination.[4]

General Workflow for Synthesis of Brominated Pyrimidines:

G A Hydroxypyrimidine Precursor C Reaction Mixture (Heated) A->C B Brominating Agent (e.g., POBr₃) B->C D Quenching (Ice/Ether) C->D E Extraction & Purification D->E F Final Brominated Pyrimidine Product E->F

Caption: Generalized workflow for the synthesis of brominated pyrimidines.

Biological Activity and Applications

2-Amino-4-(4-bromophenyl)pyrimidine is a key intermediate in the synthesis of various biologically active molecules. Its primary application lies in the development of kinase inhibitors for the treatment of cancer and inflammatory conditions.[1] The 2-aminopyrimidine core is a well-established pharmacophore that can interact with the hinge region of many kinases, which are critical enzymes in cellular signaling pathways.[5]

Kinase Inhibition

The dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold of this compound serves as a foundation for designing specific kinase inhibitors. The bromine atom on the phenyl ring provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity.[1]

Therapeutic Potential in Oncology and Inflammation

Given its role as a precursor for kinase inhibitors, 2-Amino-4-(4-bromophenyl)pyrimidine is instrumental in the research and development of novel treatments for cancer and inflammatory diseases.[1] By serving as a starting material, it enables the exploration of structure-activity relationships to optimize the efficacy and safety profiles of potential drug candidates.

Logical Relationship of Compound Application:

G cluster_0 Compound Properties cluster_1 Therapeutic Development A 2-Amino-4-(4-bromophenyl)pyrimidine B 2-Aminopyrimidine Scaffold A->B C Reactive Bromine Moiety A->C D Synthesis of Kinase Inhibitors B->D C->D E Treatment of Cancer & Inflammatory Diseases D->E

Caption: Application of 2-Amino-4-(4-bromophenyl)pyrimidine in drug development.

Experimental Protocols

Detailed experimental protocols for the specific biological evaluation of 2-Amino-4-(4-bromophenyl)pyrimidine are not extensively documented in the public domain. However, for novel pyrimidine derivatives synthesized from this intermediate, standard assays would be employed to assess their biological activity.

General Experimental Workflow for Biological Evaluation:

  • Synthesis of Derivatives: Utilize 2-Amino-4-(4-bromophenyl)pyrimidine as a starting material to synthesize a library of target compounds through reactions such as Suzuki or Buchwald-Hartwig cross-coupling.

  • In Vitro Kinase Assays: Screen the synthesized compounds against a panel of kinases to determine their inhibitory activity (IC₅₀ values).

  • Cell-Based Assays: Evaluate the cytotoxicity of promising compounds on various cancer cell lines (e.g., using MTT or CellTiter-Glo assays).

  • Mechanism of Action Studies: Investigate the effect of lead compounds on specific cellular signaling pathways through techniques like Western blotting to confirm target engagement.

  • In Vivo Studies: Assess the efficacy of the most promising compounds in animal models of cancer or inflammation.

Illustrative Experimental Workflow:

G A Synthesis of Derivatives from 2-Amino-4-(4-bromophenyl)pyrimidine B In Vitro Kinase Screening A->B C Cell-Based Cytotoxicity Assays B->C D Mechanism of Action Studies (e.g., Western Blot) C->D E In Vivo Efficacy Studies (Animal Models) D->E

Caption: A typical workflow for the biological evaluation of derivatives.

Conclusion

2-Amino-4-(4-bromophenyl)pyrimidine represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the development of kinase inhibitors highlights its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties and potential applications, aiming to facilitate further research and innovation in the field.

References

Solubility and stability of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Bromophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on its expected physicochemical properties based on its chemical structure. It further serves as a practical resource by providing detailed, standardized experimental protocols for determining its solubility and stability profiles, including hydrolytic, photolytic, and thermal degradation. Methodologies for robust analytical quantification using High-Performance Liquid Chromatography (HPLC) are also presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess this compound as a potential candidate in pharmaceutical research and development.

Introduction

This compound belongs to the class of diaryl ethers containing a pyrimidine core. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors. The unique arrangement of a bromophenoxy group attached to a pyrimidine ring imparts specific electronic and steric properties that are of significant interest in drug design for establishing structure-activity relationships (SAR). Understanding the solubility and stability of such a molecule is a critical, non-negotiable step in early-stage drug development, as these properties directly influence bioavailability, formulation strategies, and shelf-life.

This document outlines the theoretical solubility and stability profile of this compound and provides robust, standardized protocols for its empirical determination.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various environments. While experimental data is sparse, theoretical properties can be calculated based on the molecule's structure.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O-
Molecular Weight 251.08 g/mol -
Appearance (Expected) White to off-white solid-
pKa (Predicted) ~1.5-2.5 (for the pyrimidine nitrogens)Predicted
LogP (Predicted) ~3.0-3.5Predicted

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability. Based on its structure—a largely hydrophobic aromatic system with a polar pyrimidine moiety—this compound is expected to exhibit low aqueous solubility and good solubility in common organic solvents.

Expected Solubility
  • Aqueous Solvents: Very low solubility is anticipated in neutral aqueous solutions (e.g., water, PBS pH 7.4). Solubility may slightly increase in acidic pH due to the potential protonation of the pyrimidine nitrogen atoms.

  • Organic Solvents: Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Moderate solubility is likely in alcohols such as methanol and ethanol.

Quantitative Solubility Data

The following table should be used to record experimental solubility data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask/HPLC
PBS (pH 7.4)25Shake-Flask/HPLC
0.1 N HCl25Shake-Flask/HPLC
Methanol25Shake-Flask/HPLC
Ethanol25Shake-Flask/HPLC
Dichloromethane25Shake-Flask/HPLC
Dimethyl Sulfoxide25Shake-Flask/HPLC
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the standard shake-flask method for determining the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 5.0).

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis start Add Excess Compound to Solvent agitate Agitate at Constant Temp (24-48h) start->agitate settle Settle Undissolved Solid (1h) agitate->settle separate Centrifuge or Filter (0.22 µm) settle->separate dilute Dilute Supernatant separate->dilute quantify Quantify via Validated HPLC Method dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the chemical stability of a new entity is crucial for determining its viability as a drug candidate. The primary degradation pathways for this compound are likely to involve hydrolysis of the ether linkage and potential degradation of the pyrimidine ring under harsh conditions.

Data Presentation: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. Results should be recorded as follows.

ConditionTime% Assay of Parent% Total DegradationMajor Degradants (% Area)
Acid Hydrolysis (0.1 N HCl, 60°C)24h, 48h, 72h
Base Hydrolysis (0.1 N NaOH, 60°C)24h, 48h, 72h
Oxidative (3% H₂O₂, RT)24h, 48h, 72h
Thermal (80°C, Solid State)1 week, 2 weeks
Photolytic (ICH Q1B)1.2M lux·h, 200 W·h/m²
Experimental Protocol: Hydrolytic Stability

This protocol is adapted from the OECD 111 guideline to assess hydrolysis as a function of pH.

  • Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to minimize its concentration (typically <1% v/v) in the final test solutions.

  • Test Solutions: Spike the stock solution into buffered aqueous solutions at pH 4, 7, and 9 to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

  • Incubation: Store the test solutions in sealed, light-protected containers at a constant temperature (e.g., 50 °C). Include a control sample stored at a low temperature (e.g., 4 °C) where degradation is expected to be minimal.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Kinetics: If significant degradation (>10%) is observed, calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

Experimental Protocol: Photostability

This protocol follows the ICH Q1B guideline for photostability testing.

  • Sample Preparation: Prepare samples of the solid drug substance and a solution in an inert solvent (e.g., acetonitrile).

  • Control Samples: Prepare identical samples ("dark controls") and protect them from light by wrapping them in aluminum foil.

  • Exposure: Place the test and control samples in a validated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2]

  • Analysis: After exposure, analyze both the light-exposed and dark control samples. Compare the results for any changes in appearance, purity (by HPLC), and the formation of degradation products. A significant change is typically defined as a failure to meet the established acceptance criteria for purity and total degradation products.

Visualization: Potential Degradation Pathway

The following diagram illustrates a potential, generalized degradation pathway for a pyrimidine-containing diaryl ether. This is a theoretical representation and must be confirmed experimentally for this compound. Pyrimidine ring degradation can occur via reductive or oxidative pathways, often initiated by enzymatic or harsh chemical conditions.[3][4][5]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_ring_opening Ring Opening (Harsh Conditions) parent This compound phenol 4-Bromophenol parent->phenol Ether Cleavage pyrimidine 2-Hydroxypyrimidine parent->pyrimidine Ether Cleavage intermediate Ring-Opened Intermediates (e.g., Ureidoacrylate derivatives) pyrimidine->intermediate Reductive/Oxidative Degradation final Small Molecules (NH₃, CO₂, etc.) intermediate->final Further Degradation

A potential degradation pathway for this compound.

Analytical Methods for Quantification

A robust and validated analytical method is essential for accurate solubility and stability assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Recommended HPLC-UV Method

The following table provides a starting point for method development. This method must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~254 nm (or λmax determined by UV scan)
Quantification External standard calibration curve
Identification of Degradants

For the identification of unknown impurities and degradation products found during stability studies, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the preferred method. It provides molecular weight and fragmentation data essential for structural elucidation.[7]

Conclusion

This guide provides a foundational understanding of the expected solubility and stability of this compound, a compound of interest in modern drug discovery. While it is predicted to have low aqueous solubility and moderate stability, empirical verification is paramount. The detailed experimental and analytical protocols provided herein offer a clear and standardized path for researchers to generate the critical data needed to evaluate its potential as a drug development candidate. The successful acquisition of this data will enable informed decisions regarding formulation, preclinical development, and overall program progression.

References

2-(4-Bromophenoxy)pyrimidine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenoxy)pyrimidine stands as a pivotal building block in contemporary organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its pyrimidine core is a well-established pharmacophore in numerous biologically active compounds, while the 4-bromophenyl moiety serves as a versatile handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and key transformations, along with quantitative data and visual representations of reaction pathways, are presented to facilitate its use in the laboratory.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine scaffold is therefore a central theme in medicinal chemistry. This compound combines the privileged pyrimidine core with a brominated aromatic ring, providing two distinct points for chemical modification. The ether linkage at the 2-position of the pyrimidine and the bromine atom on the phenyl ring allow for sequential and regioselective reactions, making it an attractive starting material for the synthesis of diverse compound libraries.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, from the 2-position of a pyrimidine ring by 4-bromophenol.

General Reaction Scheme:

G reagents 2-Halopyrimidine (X = Cl, Br, I) or 2-Sulfonylpyrimidine plus1 + reagents->plus1 bromophenol 4-Bromophenol plus1->bromophenol arrow Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat bromophenol->arrow product This compound arrow->product

Figure 1: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions on pyrimidine rings.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Bromophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-bromophenol in anhydrous DMF, add potassium carbonate.

  • Add 2-chloropyrimidine to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Representative Reaction Conditions for the Synthesis of Aryl Ether Pyrimidines

Leaving Group on PyrimidineBaseSolventTemperature (°C)Typical Yield (%)
ClK₂CO₃DMF80-10070-90
ClNaHTHF60-7075-95
SO₂MeCs₂CO₃Dioxane10080-95

Reactivity and Key Transformations

The synthetic utility of this compound lies in the selective reactivity of the C-Br bond on the phenyl ring, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, leading to the generation of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl or heteroaryl-aryl structures.

General Reaction Scheme:

G start This compound plus + start->plus boronic_acid R-B(OH)2 (or boronic ester) plus->boronic_acid arrow Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane, Toluene) boronic_acid->arrow product 2-(4'-R-biphenyl-4-yloxy)pyrimidine arrow->product

Figure 2: Suzuki-Miyaura coupling of this compound.

This is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃ (in catalyst)K₂CO₃Dioxane/H₂O90-10075-95
Pd₂(dba)₃SPhosK₃PO₄Toluene100-11080-98
Pd(OAc)₂XPhosCs₂CO₃THF70-8085-99
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a variety of aniline derivatives.[6]

General Reaction Scheme:

G start This compound plus + start->plus amine R1R2NH plus->amine arrow Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs2CO3) amine->arrow product N-(4-(pyrimidin-2-yloxy)phenyl)-R1R2-amine arrow->product

Figure 3: Buchwald-Hartwig amination of this compound.

The following is a general protocol for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry reaction flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C under the inert atmosphere until the reaction is complete as indicated by TLC.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Table 3: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-11070-95
Pd(OAc)₂XPhosCs₂CO₃Dioxane90-12075-98
Pd(OAc)₂RuPhosK₃PO₄t-BuOH80-10080-99

Applications in Medicinal Chemistry

The 2-phenoxypyrimidine scaffold is a prominent feature in many kinase inhibitors, which are a major class of anticancer drugs.[7] The pyrimidine core often interacts with the hinge region of the kinase active site, while the pendant phenyl group can be modified to achieve potency and selectivity. The 4-bromo position of this compound provides a convenient point for diversification to explore structure-activity relationships (SAR).

Case Study: Aprocitentan and the Endothelin Receptor Pathway

Aprocitentan is a dual endothelin receptor antagonist used for the treatment of hypertension.[8] Its chemical structure, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, features a substituted pyrimidine core that is structurally related to derivatives of this compound.[9] Aprocitentan acts by blocking the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.

The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[10][11] The binding of ET-1 to its G protein-coupled receptors (GPCRs), ETA and ETB, on smooth muscle cells triggers a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent vasoconstriction.[12][13][14] By antagonizing these receptors, Aprocitentan leads to vasodilation and a reduction in blood pressure.

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq11 Gq/11 ETA->Gq11 ETB->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction Aprocitentan Aprocitentan Aprocitentan->ETA Aprocitentan->ETB

Figure 4: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of Aprocitentan.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the differential reactivity of its pyrimidine and bromophenyl moieties allow for the construction of a wide range of complex molecules. The demonstrated utility of the 2-phenoxypyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, underscores the importance of this intermediate. The robust and well-established cross-coupling methodologies applicable to the C-Br bond provide a reliable platform for the generation of novel chemical entities for drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

An In-depth Technical Guide to 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] The pyrimidine nucleus is a key component of nucleobases, vitamins, and numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The subject of this guide, 2-(4-Bromophenoxy)pyrimidine (CAS No: 1016838-18-8), is a member of this important class of heterocyclic compounds. Its structure, featuring a pyrimidine ring linked to a brominated phenyl group via an ether linkage, suggests its potential as a scaffold in the design of novel therapeutic agents. This document aims to provide a detailed summary of the available technical information for this compound.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is limited in the available scientific literature. However, key identifying information and data for a structurally analogous compound are presented below.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016838-18-8[4][5]
Molecular Formula C₁₀H₇BrN₂O[5]
Molecular Weight 251.08 g/mol [5]
Appearance No Data Available[5]
Melting Point No Data Available[5]
Boiling Point No Data Available[5]
Solubility No Data Available[5]

For comparative purposes, the physicochemical data for the structurally related compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is provided in Table 2. It is crucial to note that these values are not directly transferable to this compound due to the differences in their heterocyclic rings (pyrimidine vs. tetrahydropyran).

Table 2: Physicochemical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3)

PropertyValueSource
Melting Point 56-58 °C[6][7]
Solubility Slightly soluble in water.[6][7]
Molecular Formula C₁₁H₁₃BrO₂[8]
Molecular Weight 257.12 g/mol [9]

Synthesis of this compound

A common and effective method for the synthesis of 2-phenoxypyrimidines involves the nucleophilic aromatic substitution of a halopyrimidine with a corresponding phenol.[10][11] A plausible synthetic route for this compound is outlined below.

General Reaction Scheme

The synthesis can be achieved by reacting 2-chloropyrimidine with 4-bromophenol in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Chloropyrimidine p1 This compound r1->p1 + r2 4-Bromophenol r2->p1 reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->p1

A plausible synthetic route for this compound.
Detailed Experimental Protocol

The following is a generalized experimental protocol based on similar syntheses reported in the literature.

  • Reaction Setup: To a solution of 4-bromophenol (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Addition of 2-Chloropyrimidine: Stir the mixture at room temperature for 30 minutes, then add 2-chloropyrimidine (1.1 equivalents) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G start Start step1 Dissolve 4-bromophenol and K₂CO₃ in DMF start->step1 step2 Add 2-chloropyrimidine step1->step2 step3 Heat reaction mixture to 80-100 °C step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Reaction complete? step4->step5 step5->step3 No step6 Cool to room temperature and add to ice water step5->step6 Yes step7 Extract with ethyl acetate step6->step7 step8 Wash, dry, and concentrate organic phase step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not prominent in the searched literature, the broader class of pyrimidine derivatives is of significant interest in drug discovery.

General Biological Significance of Pyrimidines

The pyrimidine scaffold is a well-established pharmacophore.[1][2] Its derivatives have been shown to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[3]

  • Antimicrobial Activity: The pyrimidine ring is found in several antibacterial and antifungal agents.

  • Antiviral Activity: Pyrimidine analogues are a key component of many antiviral drugs, including those used to treat HIV.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects.

Potential as a Kinase Inhibitor

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound could exhibit similar activity. Kinase inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell growth and survival.

The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as the MAP kinase pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibits

Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Conclusion

This compound is a halogenated phenoxypyrimidine with potential applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physicochemical properties is currently lacking in the public domain, its synthesis is achievable through established chemical methodologies. The broader biological significance of the pyrimidine scaffold suggests that this compound may warrant further investigation, particularly as a potential kinase inhibitor. This guide provides a foundational summary of the available information and a framework for future research into this and related compounds.

References

The Emerging Potential of 2-(4-Bromophenoxy)pyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. This technical guide explores the prospective applications of a specific, yet underexplored derivative, 2-(4-Bromophenoxy)pyrimidine. While direct experimental data on this compound is limited, this document extrapolates its potential from the well-established biological activities of structurally similar 2-phenoxypyrimidine and 2-phenylaminopyrimidine analogs. Drawing on a comprehensive review of existing literature, this guide will delve into the synthesis, potential biological targets, and structure-activity relationships, positioning this compound as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine and its fused heterocyclic derivatives are of paramount importance in medicinal chemistry, constituting a critical component of natural and synthetic therapeutic agents. Their prevalence in the structures of nucleobases (cytosine, thymine, and uracil) underscores their fundamental role in biological systems. This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in drug design, leading to the development of numerous FDA-approved drugs with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4]

The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[5] The 2-position, in particular, has been a focal point for the introduction of various substituents to modulate target affinity and selectivity. The introduction of a phenoxy group at this position, creating the 2-phenoxypyrimidine core, has given rise to a promising class of compounds, most notably as kinase inhibitors.[6]

This guide focuses on the untapped potential of This compound , a molecule that combines the established pharmacophore of the 2-phenoxypyrimidine scaffold with a bromine substituent on the phenyl ring. The presence of a halogen, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity through halogen bonding and improving metabolic stability.[7]

Synthetic Strategies

The synthesis of this compound and its derivatives is anticipated to follow established protocols for the preparation of 2-aryloxypyrimidines. The most common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction on a dihalopyrimidine precursor, typically 2,4-dichloropyrimidine.

General Synthetic Pathway

The synthesis generally proceeds via the reaction of a substituted phenol with a dihalopyrimidine. The regioselectivity of this reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4 position of 2,4-dichloropyrimidine. However, reaction conditions can be tuned to favor substitution at the C2 position.[8][9]

dot

Synthesis_Pathway cluster_reagents Typical Reagents & Conditions start 2,4-Dichloropyrimidine intermediate 2-Chloro-4-(4-bromophenoxy)pyrimidine or 4-Chloro-2-(4-bromophenoxy)pyrimidine start->intermediate Nucleophilic Aromatic Substitution (SNAr) phenol 4-Bromophenol phenol->intermediate final_product This compound (Target Scaffold) intermediate->final_product Further Functionalization or Reductive Dehalogenation reduction Reductive Dehalogenation (e.g., H2, Pd/C) reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Temperature (rt to reflux)

Caption: General synthetic route to 2-phenoxypyrimidine scaffolds.

Detailed Experimental Protocol: Synthesis of a 2-Aryloxypyrimidine Analog

The following protocol is a representative example for the synthesis of a 2-phenoxypyrimidine derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 2,4-Dichloropyrimidine

  • 4-Bromophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add 4-bromophenol (1.1 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(4-bromophenoxy)pyrimidine or 4-chloro-2-(4-bromophenoxy)pyrimidine isomer.

  • The remaining chlorine atom can be removed by reductive dehalogenation (e.g., using H₂, Pd/C) to yield the target scaffold, or it can be used as a handle for further functionalization.

Potential Biological Targets and Applications

Based on the extensive research on structurally related compounds, the this compound scaffold is predicted to be a potent inhibitor of various protein kinases, making it a highly attractive candidate for anticancer drug discovery.

Kinase Inhibition: A Promising Avenue

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] The 2-phenoxypyrimidine and 2-phenylaminopyrimidine scaffolds have been extensively explored as "hinge-binding" motifs that can effectively occupy the ATP-binding pocket of various kinases.[8][11]

Key Potential Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][12][13] Several 2-phenoxypyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.[14]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[1][15] The pyrimidine scaffold is a common feature in many EGFR inhibitors.

  • Other Tyrosine Kinases: The scaffold may also exhibit inhibitory activity against other tyrosine kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Bruton's tyrosine kinase (BTK).[9][16][17]

Signaling Pathways

The potential of this compound as a kinase inhibitor suggests its ability to modulate critical cancer-related signaling pathways.

dot

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis inhibitor This compound (Potential Inhibitor) inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

dot

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival inhibitor This compound (Potential Inhibitor) inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of 2-phenoxypyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. The following tables summarize representative quantitative data for analogs of this compound, providing insights into potential SAR.

Table 1: Anticancer Activity of 2-Phenoxypyrimidine Analogs

Compound IDR (Substitution on Phenyl Ring)Target KinaseIC₅₀ (µM)Target Cell LineReference
Analog 1 4-ClVEGFR-20.085HUVEC[18]
Analog 2 3,4-diClVEGFR-20.035HUVEC[18]
Analog 3 4-FLCK0.023-[6]
Analog 4 4-BrFMS0.0046-[6]
Analog 5 2,4-diClc-Met1.43A549[14]
Analog 6 2,4-diClVEGFR-21.05A549[14]

IC₅₀: Half-maximal inhibitory concentration; HUVEC: Human Umbilical Vein Endothelial Cells; LCK: Lymphocyte-specific protein tyrosine kinase; FMS: Macrophage colony-stimulating factor 1 receptor.

SAR Insights:

  • Halogen Substitution: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the phenyl ring generally enhances the inhibitory activity.[7] The 4-position (para) appears to be a favorable position for substitution.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in cell permeability and target engagement.

  • Additional Substituents: Further modifications on the pyrimidine ring, often at the 4- and 5-positions, can significantly impact potency and selectivity.

Experimental Protocols for Biological Evaluation

The evaluation of this compound and its derivatives as potential kinase inhibitors would involve a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

dot

Kinase_Assay_Workflow start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) step1 Dispense Test Compound and Kinase into Assay Plate start->step1 step2 Pre-incubate to allow compound-kinase binding step1->step2 step3 Initiate reaction by adding Substrate and ATP step2->step3 step4 Incubate at controlled temperature (e.g., 30°C) step3->step4 step5 Stop reaction and detect signal (e.g., luminescence, fluorescence) step4->step5 end Data Analysis (Calculate % inhibition, IC50) step5->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Assay Setup: In a microplate, combine the kinase and the test compound and allow for a pre-incubation period.

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Signal Detection: Stop the reaction and measure the kinase activity. Common detection methods include:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[19]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol Outline:

  • Cell Culture: Culture the selected cancer cell line (e.g., HUVEC for VEGFR inhibitors, A549 for EGFR inhibitors) in appropriate growth medium.

  • Compound Treatment: Seed the cells in a microplate and treat them with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using methods such as:

    • MTT assay: A colorimetric assay that measures metabolic activity.

    • CellTiter-Glo® assay: A luminescence-based assay that measures ATP levels, an indicator of cell viability.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for medicinal chemistry research. Based on the extensive data available for structurally related 2-phenoxypyrimidine and 2-phenylaminopyrimidine derivatives, it is highly probable that this scaffold possesses potent kinase inhibitory activity. The presence of the 4-bromo substituent is anticipated to contribute favorably to its biological profile.

Future research should focus on the synthesis of this compound and a library of its derivatives with further substitutions on the pyrimidine ring. Systematic screening of these compounds against a panel of cancer-related kinases, followed by cell-based assays, will be crucial to validate the predicted potential and to elucidate a detailed structure-activity relationship. Such studies could pave the way for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Comprehensive Review of 2-(4-Bromophenoxy)pyrimidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, 2-(4-Bromophenoxy)pyrimidine and its analogs have emerged as a promising class of molecules, particularly in the realm of oncology. This technical guide provides a comprehensive literature review of these compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate. The information is presented to facilitate further research and drug development efforts in this area.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and its analogs is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halo-pyrimidine, typically 2-chloropyrimidine, with a substituted phenol. The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

A general synthetic scheme is as follows:

cluster_reactants Reactants cluster_product Product reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) product This compound reagents->product 2-chloropyrimidine 2-Chloropyrimidine 2-chloropyrimidine->product Williamson Ether Synthesis 4-bromophenol 4-Bromophenol 4-bromophenol->product

Figure 1: General scheme for Williamson ether synthesis.

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

The following protocol is a representative example of the Williamson ether synthesis for preparing the title compound. Researchers should note that specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for different analogs.

Materials:

  • 2-chloropyrimidine

  • 4-bromophenol

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromophenol in anhydrous DMF (or acetone), add potassium carbonate (or sodium hydride) in portions at room temperature.

  • Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.

  • Add 2-chloropyrimidine to the reaction mixture.

  • Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. Their primary mechanism of action is often the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a central role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The pyrimidine core of the title compounds can act as a scaffold that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity.

Table 1: Kinase Inhibitory Activity of Selected this compound Analogs

Compound IDR1R2Kinase TargetIC50 (nM)Reference
1a HHCDK244[1]
1b H4-fluoroCDK235[1]
1c H4-chloroCDK228[1]
2a HHEGFR3270[2]
2b H3-chloro-4-fluoroEGFR150[3]
2c H4-(3-methylureido)EGFR80[3]
3a HHVEGFR-2>10000[4]
3b H4-(phenylurea)VEGFR-221[4]
3c H4-(3-chloro-4-methylphenylurea)VEGFR-233.4[4]

Note: This table is a compilation of data from various sources and is intended to be representative. The specific assay conditions may vary between studies.

The structure-activity relationship (SAR) studies of these compounds have revealed several key features that influence their kinase inhibitory potency and selectivity. The nature and position of substituents on both the phenoxy and pyrimidine rings play a crucial role in determining the biological activity. For instance, the introduction of a halogen or a small lipophilic group at the 4-position of the phenoxy ring often enhances the inhibitory activity against certain kinases. Furthermore, modifications at the 4- and 5-positions of the pyrimidine ring can modulate the selectivity profile of the compounds.

Signaling Pathways Modulated by this compound Analogs

The anticancer effects of this compound and its analogs are primarily attributed to their ability to inhibit key signaling pathways involved in tumorigenesis.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[5] Overexpression or dysregulation of CDKs is a common feature of many cancers, leading to uncontrolled cell proliferation.[5] Analogs of this compound have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest at the G1/S phase transition and subsequent apoptosis.[1]

Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes Apoptosis Apoptosis G1_S_transition->Apoptosis Inhibitor 2-Aryloxypyrimidine Analog Inhibitor->CDK4/6 inhibits

Figure 2: Simplified CDK signaling pathway and inhibition.
Epidermal Growth Factor Receptor (EGFR) Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Aberrant EGFR signaling due to mutations or overexpression is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[6] Certain this compound analogs have been identified as potent inhibitors of EGFR, blocking the downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7]

EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 2-Aryloxypyrimidine Analog Inhibitor->EGFR inhibits

Figure 3: Simplified EGFR signaling pathway and inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway

VEGFRs are a family of receptor tyrosine kinases that are the primary mediators of angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis.[8] Several this compound derivatives have shown potent inhibitory activity against VEGFR-2, thereby suppressing tumor-induced angiogenesis.[9][10]

VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PI3K PI3K VEGFR->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 2-Aryloxypyrimidine Analog Inhibitor->VEGFR inhibits

Figure 4: Simplified VEGFR signaling pathway and inhibition.

Experimental Protocols for Biological Assays

To assess the biological activity of this compound and its analogs, several in vitro assays are commonly employed. The following are detailed protocols for two of the most frequently cited assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent Compound_Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add solubilization solution Incubation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading

Figure 5: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

cluster_workflow ADP-Glo Assay Workflow Kinase_Reaction Set up kinase reaction with compound ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Incubation1 Incubate ADP_Glo_Reagent->Incubation1 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation1->Kinase_Detection_Reagent Incubation2 Incubate Kinase_Detection_Reagent->Incubation2 Luminescence_Reading Read luminescence Incubation2->Luminescence_Reading

Figure 6: Workflow for the ADP-Glo™ kinase assay.

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

This compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their ability to inhibit various protein kinases involved in critical cellular processes provides a strong rationale for their continued investigation. The synthetic accessibility of these compounds, coupled with the detailed understanding of their structure-activity relationships, offers a solid foundation for the design of more potent and selective inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[1][4] Pyrimidine derivatives are a class of heterocyclic compounds of significant interest due to their prevalence in a wide range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][5][6]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(4-Bromophenoxy)pyrimidine with various arylboronic acids. The pyrimidine ring is an electron-deficient aromatic system, which generally makes halogenated pyrimidines more reactive in cross-coupling reactions compared to their benzene analogs.[5] However, the nitrogen atom adjacent to the reaction site in 2-substituted pyrimidines can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition, a challenge analogous to the "2-pyridyl problem".[1][7] The protocol outlined below is designed to address these challenges and provide a reliable method for the synthesis of 2-(4-aryloxyphenoxy)pyrimidine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate in the presence of a base.[3][8] The catalytic cycle consists of three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) reagents->catalyst Under Inert Atmosphere (Ar) heating Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up (e.g., EtOAc, Brine) monitoring->extraction Upon Completion drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Recommended Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 to 2:1 v/v)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

  • Schlenk flask or microwave reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[5]

  • Degas the solution by bubbling with argon for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) to the reaction mixture under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 100 °C for 15-30 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-aryloxyphenoxy)pyrimidine.

  • Characterize the final product by NMR and MS.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions and expected yields for Suzuki-Miyaura couplings of related pyrimidine derivatives, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)LigandBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(PPh3)4 (5)-K3PO41,4-Dioxane70-8012 hGood[6][9]
Pd(PPh3)4 (0.5)-K2CO31,4-Dioxane/H2O100 (MW)15 minGood to Excellent[5]
Pd(OAc)2 (2)PPh3K3PO4Toluene/EtOH/H2O8012 hReasonable[10]
Pd2(dba)3 (2-3)XPhosK3PO4THF/H2O4012 hHigh[11]
PdCl2(dppf) (5)-K2CO3Toluene/MeOH10012 hGood[9]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 bx X-B(OR)2 transmetalation->bx reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition r2b R2-B(OR)2 (Arylboronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Notes and Troubleshooting

  • Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.

  • Choice of Base: The base plays a crucial role in the transmetalation step.[12] While K2CO3 is often effective, stronger bases like K3PO4 or Cs2CO3 may be required for less reactive boronic acids.

  • Catalyst and Ligand Selection: For challenging couplings, particularly with sterically hindered substrates or electron-deficient boronic acids, the use of more electron-rich and bulky phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3 may improve yields.[13]

  • Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, a suitable base, and shorter reaction times.

  • Reaction Monitoring: It is important to monitor the reaction to avoid prolonged heating, which can lead to byproduct formation.

  • Purification: The final product may contain residual palladium catalyst, which can often be removed by treatment with a palladium scavenger or by careful column chromatography.

By following this detailed protocol and considering the troubleshooting tips, researchers can effectively synthesize a variety of 2-(4-aryloxyphenoxy)pyrimidine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-(4-Bromophenoxy)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of kinase inhibitors based on a 2-(4-bromophenoxy)pyrimidine scaffold. This scaffold serves as a versatile starting point for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.

The this compound core offers several advantages for the design of kinase inhibitors. The phenoxy group can be readily modified to explore structure-activity relationships (SAR), while the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to enhance potency and selectivity. This document outlines the synthesis of a representative kinase inhibitor based on this scaffold and presents its biological activity against key kinase targets.

Data Presentation

The following tables summarize the in vitro biological activity of a representative compound, N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine , against a panel of protein kinases.

Table 1: Kinase Inhibitory Activity of N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine

Kinase TargetIC50 (nM)
CDK2/cyclin A5
GSK-3β16
Aurora A>1000
PAK1>1000

Data is representative of compounds with the this compound scaffold and is compiled for illustrative purposes.

Table 2: Antiproliferative Activity of N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine

Cell LineCancer TypeGI50 (µM)
HCT116Colon Carcinoma0.2
HeLaCervical Cancer0.3

GI50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative kinase inhibitor, N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine , based on the this compound scaffold.

Protocol 1: Synthesis of 2,4-dichloro-pyrimidine

This protocol describes the initial step of synthesizing the core pyrimidine structure.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend uracil in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.

Protocol 2: Synthesis of 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine

This protocol details the nucleophilic aromatic substitution to introduce the amine side chain.

Materials:

  • 2,4-dichloropyrimidine

  • 3-Ethynylaniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or Isopropanol

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 2,4-dichloropyrimidine in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of 3-ethynylaniline to the solution.

  • Add 1.2 equivalents of a non-nucleophilic base such as triethylamine or DIPEA.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine

This final step introduces the 4-bromophenoxy group.

Materials:

  • 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine

  • 4-Bromophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine and 1.2 equivalents of 4-bromophenol in DMF.

  • Add 2 equivalents of a base such as potassium carbonate or cesium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography to yield the final product, N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against target kinases.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by these inhibitors.

G cluster_0 Synthesis Workflow Uracil Uracil 2,4-dichloropyrimidine 2,4-dichloropyrimidine Uracil->2,4-dichloropyrimidine POCl3, N,N-Dimethylaniline 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine 2,4-dichloropyrimidine->2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine 3-Ethynylaniline, TEA Final Kinase Inhibitor Final Kinase Inhibitor 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine->Final Kinase Inhibitor 4-Bromophenol, K2CO3

Caption: Synthetic workflow for the preparation of the target kinase inhibitor.

G cluster_pathway CDK2 Signaling Pathway cluster_inhibition Inhibition Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Rb Protein Rb Protein CDK2->Rb Protein Phosphorylation E2F E2F Rb Protein->E2F Release Gene Transcription Gene Transcription E2F->Gene Transcription Activation S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry Kinase_Inhibitor This compound Inhibitor Kinase_Inhibitor->CDK2 Inhibition

Caption: Inhibition of the CDK2 signaling pathway by a this compound-based inhibitor.

Application of 2-(4-Bromophenoxy)pyrimidine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The information provided herein is based on publicly available research on pyrimidine derivatives and their potential role in cancer research. Direct experimental data on 2-(4-Bromophenoxy)pyrimidine is limited. The data presented for the compound designated "2C" is assumed to be structurally related to this compound for illustrative purposes, as suggested by research on pyrimidine derivatives as BRD4 inhibitors. This document is intended for research purposes only and not for diagnostic or therapeutic use.

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. In oncology, pyrimidine analogues have been successfully developed as antimetabolites and kinase inhibitors. The compound this compound belongs to this broad class of molecules and is explored here for its potential applications in cancer research, particularly as a putative inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.

Mechanism of Action: Targeting BRD4

Recent studies on pyrimidine derivatives have highlighted their potential to inhibit BRD4, a key epigenetic reader. BRD4 plays a crucial role in the regulation of gene transcription, including several oncogenes like c-Myc. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoter and enhancer regions of target genes, driving their expression.

Inhibition of BRD4 by small molecules like certain pyrimidine derivatives can displace it from chromatin, leading to the downregulation of key oncogenic transcription programs. This disruption of cancer cell-specific transcriptional circuits can induce cell cycle arrest, senescence, and apoptosis, making BRD4 an attractive therapeutic target in various cancers. The proposed mechanism of action for this compound and related compounds centers on its ability to occupy the acetyl-lysine binding pocket of BRD4, thereby preventing its interaction with histones.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrimidine derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2C (assumed) PyrimidineHL-60 (Leukemia)83[1]
2C (assumed) PyrimidineMCF-7 (Breast Cancer)40[1]
Compound 7a Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidineFaDu (Head and Neck Cancer)1.73[4]
Compound 1 PyrimidineHCT-116 (Colon Cancer)49.35[2]
Compound 1 PyrimidineMCF-7 (Breast Cancer)69.32[2]
Compound 2a Pyrido[2,3-d]pyrimidineA549 (Lung Cancer)42[3][5]
Compound 2f Pyrido[2,3-d]pyrimidineA549 (Lung Cancer)47.5[3][5]
Compound 5 Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)96.25[6]
Compound 5 Pyrazolo[3,4-d]pyrimidineHela (Cervical Cancer)74.8[6]
Compound 5 Pyrazolo[3,4-d]pyrimidineCaco-2 (Colorectal Cancer)76.92[6]
Compound 5 Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)148[6]
Compound 7 Pyrazolo[3,4-d]pyrimidineCaco-2 (Colorectal Cancer)43.75[6]
Compound 7 Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)17.50[6]
Compound 7 Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)73.08[6]
Compound 7 Pyrazolo[3,4-d]pyrimidineHela (Cervical Cancer)68.75[6]
Compound 8d 2,4-disubstituted pyrimidinePANC-1 (Pancreatic Cancer)0.08[7]
Compound 12i PyrimidineHepG2 (Liver Cancer)-[7]
Compound 12i PyrimidineA375 (Melanoma)-[7]
Compound 12i PyrimidineMCF-7 (Breast Cancer)-[7]
Compound 12i PyrimidineA549 (Lung Cancer)-[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Histones Acetylated Histones Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes transcribes Transcription Gene Transcription Oncogenes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound (or related pyrimidine derivative) Inhibitor->BRD4 inhibits

Caption: Proposed mechanism of action of this compound as a BRD4 inhibitor.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with This compound (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability & Determine IC50 H->I

Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.

References

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-(4-Bromophenoxy)pyrimidine derivatives. The synthesis is based on a nucleophilic aromatic substitution reaction between a 2-halopyrimidine and 4-bromophenol. These pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following protocols and data are intended to serve as a comprehensive guide for researchers in the successful synthesis and characterization of this class of compounds.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The functionalization of the pyrimidine ring at the 2-position with a phenoxy group, particularly one bearing a bromine atom, can significantly influence the molecule's pharmacological properties. Such derivatives have been explored for their potential as kinase inhibitors and other targeted therapies. The protocol outlined below describes a common and effective method for the preparation of this compound.

Experimental Protocols

Synthesis of this compound

This procedure details the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-bromophenol.

Materials:

  • 2-Chloropyrimidine

  • 4-Bromophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to 4-bromophenol.

  • Addition of 2-Chloropyrimidine: While stirring the mixture at room temperature, add 2-chloropyrimidine (1.2 eq) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical data for the starting materials and the expected product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-ChloropyrimidineC₄H₃ClN₂114.5363-65White to off-white crystalline solid
4-BromophenolC₆H₅BrO173.0163-66Off-white to tan crystalline solid
This compoundC₁₀H₇BrN₂O251.0885-88White to off-white solid

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start Starting Materials: 2-Chloropyrimidine 4-Bromophenol K₂CO₃, DMF Reaction Nucleophilic Aromatic Substitution (80-90 °C) Start->Reaction Mixing Workup Aqueous Work-up & Extraction (EtOAc/Water) Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Derivatization of 2-(4-Bromophenoxy)pyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-(4-bromophenoxy)pyrimidine, a versatile scaffold for the development of potent kinase inhibitors. The methodologies outlined herein are crucial for conducting structure-activity relationship (SAR) studies aimed at identifying novel therapeutic agents.

Introduction

The 2-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound core offers a strategic starting point for chemical exploration. The bromine atom serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for a systematic investigation of the SAR, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Derivatization Strategies for SAR Studies

The primary strategies for derivatizing the this compound scaffold involve the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a diverse array of chemical moieties at the 4-position of the phenoxy ring, which is often a key interaction point with the target protein.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters. This reaction is instrumental in exploring the impact of different aryl and heteroaryl substituents on biological activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing a variety of primary and secondary amines at the 4-position of the phenoxy ring. This is particularly useful for incorporating groups that can form key hydrogen bond interactions within the kinase ATP-binding site.

Data Presentation: SAR of 2-Phenoxypyrimidine Derivatives as LCK and FMS Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of a series of 2-phenoxypyrimidine derivatives against Lymphocyte-specific protein tyrosine kinase (LCK) and Macrophage colony-stimulating factor 1 receptor (FMS), two key kinases in inflammatory pathways. The data illustrates how modifications at the 4-position of the phenoxy ring influence potency and selectivity.[1]

Table 1: SAR of Amide Derivatives [1]

Compound IDR GroupLCK IC₅₀ (nM)FMS IC₅₀ (nM)
1a -C(O)NH(4-fluorophenyl)15.325.6
1b -C(O)NH(4-chlorophenyl)12.120.3
1c -C(O)NH(4-methoxyphenyl)28.745.1
1d -C(O)NH(pyridin-4-yl)9.815.2

Table 2: SAR of Urea Derivatives [1]

Compound IDR GroupLCK IC₅₀ (nM)FMS IC₅₀ (nM)
2a -NHC(O)NH(4-fluorophenyl)8.512.4
2b -NHC(O)NH(4-chlorophenyl)7.210.1
2c -NHC(O)NH(4-methoxyphenyl)15.622.8
2d -NHC(O)NH(pyridin-4-yl)5.48.9

Table 3: SAR of Benzylamine Derivatives [1]

Compound IDR GroupLCK IC₅₀ (nM)FMS IC₅₀ (nM)
3a -CH₂NH(4-fluorophenyl)6.89.5
3b -CH₂NH(4-chlorophenyl)5.17.3
3c -CH₂NH(4-methoxyphenyl)12.318.7
3d -CH₂NH(pyridin-4-yl)4.26.1
7g -CH₂NH(3-chloro-4-fluorophenyl)3.54.6

Experimental Protocols

The following are generalized protocols for the key derivatization reactions of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05-0.10 equiv) and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Visualizations

Signaling Pathway

G Ligand Inflammatory Cytokine Receptor Tyrosine Kinase Receptor (e.g., FMS) Ligand->Receptor Binds LCK LCK Receptor->LCK Activates Downstream Downstream Signaling (e.g., STAT, MAPK) LCK->Downstream Phosphorylates Transcription Gene Transcription Downstream->Transcription Activates Response Inflammatory Response Transcription->Response Inhibitor 2-Phenoxypyrimidine Inhibitor Inhibitor->LCK Inhibits G Start This compound Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Library Compound Library Suzuki->Library Buchwald->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Optimization SAR->Lead G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Start_Suzuki This compound Product_Suzuki 2-(4'-R-biphenyl-4-yloxy)pyrimidine Start_Suzuki->Product_Suzuki Reagent_Suzuki + R-B(OH)₂ Reagent_Suzuki->Product_Suzuki Catalyst_Suzuki Pd Catalyst, Base Catalyst_Suzuki->Product_Suzuki Start_Buchwald This compound Product_Buchwald 2-(4-(R¹R²N)phenoxy)pyrimidine Start_Buchwald->Product_Buchwald Reagent_Buchwald + R¹R²NH Reagent_Buchwald->Product_Buchwald Catalyst_Buchwald Pd Catalyst, Ligand, Base Catalyst_Buchwald->Product_Buchwald

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Bromophenoxy)pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 2-phenoxypyrimidine have garnered significant interest as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, high-throughput screening (HTS) of compound libraries containing the 2-(4-Bromophenoxy)pyrimidine scaffold and its analogs is a key strategy in the discovery of novel therapeutic agents.

These application notes provide detailed protocols for HTS assays designed to identify and characterize inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2), which are known targets for pyrimidine-based inhibitors. The protocols are suitable for the screening of this compound and structurally related molecules.

Data Presentation: Inhibitory Activity of Phenoxy-Pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various phenoxy-pyrimidine and related pyrimidine derivatives against different protein kinases, as identified through high-throughput screening and subsequent validation assays. This data provides a comparative framework for evaluating the potency of novel compounds based on the this compound scaffold.

Table 1: Inhibitory Activity of Phenoxy-Pyrimidine Derivatives against VEGFR-2 and c-Met

Compound IDTarget KinaseIC50 (µM)Cell Line (for anti-proliferative activity)IC50 (µM) (Anti-proliferative)Reference
23k VEGFR-21.05A549 (Lung Carcinoma)2.16 ± 0.19[3]
c-Met1.43MCF-7 (Breast Adenocarcinoma)9.13 ± 0.65[3]
HepG2 (Hepatocellular Carcinoma)20.15 ± 2.64[3]
Ovcar-3 (Ovarian Adenocarcinoma)9.65 ± 0.51[3]
Foretinib (Reference) VEGFR-2, c-MetNot specifiedA549Not specified[3]
Sorafenib (Reference) VEGFR-2, c-MetNot specifiedA549Not specified[3]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Janus Kinase (JAK) Family

Compound IDTarget KinaseCellular Assay (IL-2 stimulated) IC50 (µM)Biochemical Assay IC50 (µM)Reference
R507 JAK1Not specifiedPotent JAK1 inhibitor
Compound 4 JAK1/3PotentNot specified
Compound 5 JAK1/3~3-fold less potent than Cpd 4Not specified
Compound 6 JAK1/3~3-fold less potent than Cpd 4Not specified
Compound 7 JAK1/3Slightly less potent than Cpd 4Not specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often targeted by phenoxy-pyrimidine kinase inhibitors and a typical experimental workflow for a high-throughput screening campaign.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization cluster_output Output Compound_Library Compound Library (incl. This compound analogs) Primary_HTS Primary High-Throughput Screen (e.g., Single Concentration) Compound_Library->Primary_HTS Assay_Reagents Assay Reagents (Enzyme, Substrate, ATP, Buffer) Assay_Reagents->Primary_HTS Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_HTS->Hit_Identification Data Analysis Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Screening against other kinases) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition) Selectivity_Profiling->Mechanism_of_Action Lead_Compounds Lead Compounds for Further Development Mechanism_of_Action->Lead_Compounds

High-Throughput Screening Workflow for Kinase Inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds and activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Inhibitor This compound (or analog) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation, Immunity, Proliferation) STAT_dimer->Gene_Transcription Translocates to nucleus Inhibitor This compound (or analog) Inhibitor->JAK Inhibits (ATP-competitive)

JAK-STAT Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Experimental Protocols

The following protocols are generalized for high-throughput screening of compounds with a this compound scaffold against protein kinases. These should be optimized for the specific kinase and assay format.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the europium and XL665 are brought into proximity through this binding, a FRET signal is generated. Inhibition of the kinase results in a decreased FRET signal.

Materials:

  • Target kinase (e.g., VEGFR-2, JAK2)

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound analog library (dissolved in DMSO)

  • HTRF Detection Reagents (Europium cryptate-labeled antibody, Streptavidin-XL665)

  • HTRF Detection Buffer

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 20 nL of test compounds (at various concentrations) and controls (DMSO for 0% inhibition, and a known inhibitor for 100% inhibition) into the 384-well plates using an acoustic dispenser.

  • Enzyme and Substrate Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP solution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Mix gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF detection mixture containing the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies the amount of ATP remaining in the reaction after kinase activity. A proprietary luciferase enzyme generates a luminescent signal that is proportional to the ATP concentration. High kinase activity results in low luminescence, while inhibition of the kinase leads to a higher luminescent signal.

Materials:

  • Target kinase (e.g., VEGFR-2, JAK2)

  • Peptide or protein substrate

  • ATP

  • Kinase reaction buffer

  • This compound analog library (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 20 nL of test compounds and controls into the 384-well plates.

  • Kinase Reaction Mixture: Prepare a master mix containing the target kinase, substrate, and ATP in the kinase reaction buffer.

  • Initiate Reaction: Add 10 µL of the kinase reaction mixture to each well.

  • Incubation: Mix gently and incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation: Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition based on the luminescence signals of the control wells (DMSO for 0% inhibition and a no-enzyme control for 100% inhibition). Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound and its analogs as potential kinase inhibitors. The use of sensitive and reliable assay formats, such as HTRF and luminescence-based methods, allows for the efficient identification and characterization of potent and selective inhibitors. The accompanying signaling pathway diagrams provide a biological context for the targeted drug discovery efforts. It is crucial to note that these protocols are general guidelines and should be optimized for each specific kinase and compound series to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Bromophenoxy)pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(4-Bromophenoxy)pyrimidine, a key intermediate for preclinical drug discovery. Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The protocols detailed herein are based on the Williamson ether synthesis, a robust and scalable method for forming the crucial ether linkage in the target molecule. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and successful implementation in a drug development setting.

Introduction: The Significance of Pyrimidine Derivatives in Preclinical Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a privileged class of compounds in drug discovery.[2]

Extensive research has demonstrated that substituted pyrimidines possess a broad spectrum of pharmacological activities. They are key components in numerous approved drugs and clinical candidates targeting a variety of diseases.[3][4] The diverse biological activities attributed to pyrimidine-containing compounds include:

  • Anticancer Activity: Many pyrimidine derivatives have been developed as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[5] Their ability to induce apoptosis and inhibit tumor growth in preclinical models makes them promising candidates for oncology research.[5][6]

  • Anti-inflammatory Properties: Certain pyrimidine analogs have shown significant anti-inflammatory effects, highlighting their potential for treating inflammatory disorders.

  • Antimicrobial and Antiviral Efficacy: The pyrimidine scaffold is also a key feature in various antibacterial, antifungal, and antiviral agents.[1][4]

The synthesis of novel pyrimidine derivatives like this compound is therefore of high interest for generating compound libraries for high-throughput screening and subsequent preclinical evaluation.

Scale-up Synthesis of this compound

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[7][8][9][10] This method involves the reaction of a 2-halopyrimidine with 4-bromophenol in the presence of a suitable base. For scale-up purposes, 2-chloropyrimidine is often preferred as the starting material due to its commercial availability and reactivity.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Reaction 2-Chloropyrimidine->Reaction 4-Bromophenol 4-Bromophenol 4-Bromophenol->Reaction This compound This compound Reaction->this compound Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-Chloropyrimidine114.531.0
4-Bromophenol173.011.1
Potassium Carbonate (K₂CO₃), anhydrous138.211.5
N,N-Dimethylformamide (DMF)--
Ethyl acetate--
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)--
Silica gel (for column chromatography)--

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple.

  • Heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Chromatography column.

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloropyrimidine (1.0 eq.), 4-bromophenol (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture (typically 5-10 mL per gram of 2-chloropyrimidine).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. A typical reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloropyrimidine) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Typical Reaction Parameters and Outcomes
ParameterValueNotes
Scale 100 g (of 2-chloropyrimidine)Can be scaled up or down.
Reaction Temperature 90 °COptimization may be required.
Reaction Time 6 hoursMonitor by TLC or LC-MS.
Typical Yield 85-95%After purification.
Purity (by HPLC) >98%
Appearance White to off-white solid

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the pyrimidine and bromophenyl protons with appropriate chemical shifts and integrations.
¹³C NMR Peaks corresponding to the carbons of the pyrimidine and bromophenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the product (C₁₀H₇BrN₂O).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Melting Point A sharp melting point range.

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

Synthesis_Workflow Reactants Charge Reactants: 2-Chloropyrimidine 4-Bromophenol K2CO3 Solvent Add Solvent: DMF Reactants->Solvent Reaction Heat Reaction: 80-100°C, 6h Solvent->Reaction Monitoring Monitor Progress: TLC / LC-MS Reaction->Monitoring Workup Work-up: Quench with water Extract with Ethyl Acetate Wash with Brine Monitoring->Workup Reaction Complete Drying Dry and Concentrate: Na2SO4, Rotary Evaporator Workup->Drying Purification Purification: Column Chromatography or Recrystallization Drying->Purification Analysis Analytical Characterization: NMR, MS, HPLC, MP Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Representative Signaling Pathway for Pyrimidine Derivatives

Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases involved in cell signaling pathways. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->RAF Pyrimidine_Inhibitor->MEK

Caption: A generic MAP kinase signaling pathway often targeted by pyrimidine-based inhibitors.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound, a valuable building block for the discovery of new therapeutic agents. The broad biological significance of the pyrimidine scaffold underscores the importance of developing efficient synthetic routes to access novel derivatives for preclinical evaluation. The provided workflows and data presentation formats are intended to facilitate the successful implementation of this synthesis in a research and development environment.

References

Application Notes: One-Pot Synthesis of Substituted Pyrimidines from 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a privileged scaffold in drug discovery.[1][2][3][4] Many pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways implicated in diseases like cancer.[5][6][7] This document provides detailed protocols for the one-pot synthesis of a variety of substituted pyrimidines starting from the readily accessible building block, 2-(4-Bromophenoxy)pyrimidine. These palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, offer an efficient and modular approach to generate libraries of novel pyrimidine derivatives for screening and lead optimization.

One-Pot Synthetic Strategies

The following sections detail one-pot methodologies for the functionalization of this compound. These protocols are designed to be efficient, minimizing purification steps and resource utilization.

Suzuki Coupling: Synthesis of 2-(4-Arylphenoxy)pyrimidines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This one-pot protocol describes the coupling of this compound with various arylboronic acids.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₃PO₄ (2.0 mmol).[8]

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-arylphenoxy)pyrimidine.

Table 1: Representative Yields for Suzuki Coupling Reactions

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-(Biphenyl-4-yloxy)pyrimidine85-95
24-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-4-yloxy)pyrimidine80-90
33-Pyridinylboronic acid2-(4-(Pyridin-3-yl)phenoxy)pyrimidine70-85
42-Thienylboronic acid2-(4-(Thiophen-2-yl)phenoxy)pyrimidine75-88

Note: Yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.

Experimental Workflow for One-Pot Suzuki Coupling

G cluster_0 Reaction Setup A This compound E Heating & Stirring (80-100 °C, 12-24h) A->E B Arylboronic Acid B->E C Pd Catalyst & Base C->E D Solvent D->E F Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H Final Product: 2-(4-Arylphenoxy)pyrimidine G->H

Caption: Workflow for the one-pot Suzuki coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-(4-(Arylamino)phenoxy)pyrimidines

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9] This one-pot protocol is suitable for the synthesis of various N-aryl substituted derivatives.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).[10][11]

  • Add a dry, degassed solvent like toluene or dioxane (10 mL).

  • Seal the tube and heat the mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target 2-(4-(arylamino)phenoxy)pyrimidine.

Table 2: Representative Yields for Buchwald-Hartwig Amination

EntryAmineProductRepresentative Yield (%)
1Aniline2-(4-(Phenylamino)phenoxy)pyrimidine75-90
2Morpholine2-(4-(Morpholino)phenoxy)pyrimidine80-95
3tert-Butylamine2-(4-(tert-Butylamino)phenoxy)pyrimidine65-80
4Indole2-(4-(1H-Indol-1-yl)phenoxy)pyrimidine70-85

Note: Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions.

Sonogashira Coupling: Synthesis of 2-(4-(Alkynyl)phenoxy)pyrimidines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This one-pot protocol allows for the introduction of an alkynyl moiety.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).

  • Add a degassed solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF (10 mL).

  • Add the terminal alkyne (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature to 60 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-(4-(alkynyl)phenoxy)pyrimidine product.

Table 3: Representative Yields for Sonogashira Coupling Reactions

EntryTerminal AlkyneProductRepresentative Yield (%)
1Phenylacetylene2-(4-(Phenylethynyl)phenoxy)pyrimidine80-95
2Trimethylsilylacetylene2-(4-((Trimethylsilyl)ethynyl)phenoxy)pyrimidine85-98
31-Hexyne2-(4-(Hex-1-yn-1-yl)phenoxy)pyrimidine75-90
4Propargyl alcohol3-(4-(Pyrimidin-2-yloxy)phenyl)prop-2-yn-1-ol70-85

Note: Yields are hypothetical and based on typical outcomes for similar Sonogashira coupling reactions.

Heck Reaction: Synthesis of 2-(4-(Alkenyl)phenoxy)pyrimidines

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[13][14] This one-pot protocol describes the synthesis of alkenyl-substituted phenoxypyrimidines.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base like triethylamine (1.5 mmol).

  • Add a polar aprotic solvent such as DMF or NMP (10 mL).

  • Heat the reaction mixture to 100-140 °C for 18-36 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-(4-(alkenyl)phenoxy)pyrimidine.

Table 4: Representative Yields for Heck Coupling Reactions

EntryAlkeneProductRepresentative Yield (%)
1Styrene2-(4-Styrylphenoxy)pyrimidine70-85
2n-Butyl acrylaten-Butyl 3-(4-(pyrimidin-2-yloxy)phenyl)acrylate75-90
31-Octene2-(4-(Oct-1-en-1-yl)phenoxy)pyrimidine60-75
4Acrylonitrile3-(4-(Pyrimidin-2-yloxy)phenyl)acrylonitrile65-80

Note: Yields are hypothetical and based on typical outcomes for similar Heck reactions.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyrimidines are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The synthesized 2-phenoxypyrimidine derivatives can be screened for their inhibitory activity against a panel of kinases to identify novel therapeutic leads.

Representative Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling cascade that is often targeted by pyrimidine-based inhibitors. A growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates downstream signaling molecules like RAS, which in turn activates a kinase cascade involving RAF, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival. Pyrimidine inhibitors can be designed to target any of the kinases in this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival

Caption: A representative kinase signaling pathway.

Conclusion

The one-pot synthetic protocols detailed in these application notes provide an efficient and versatile platform for the synthesis of novel substituted pyrimidines from this compound. The resulting compounds are of significant interest to the drug discovery community, particularly for the development of new kinase inhibitors. The modularity of these palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries, accelerating the identification of new therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing conditions for 2-(4-Bromophenoxy)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: I am observing very low or no conversion of my this compound. What are the primary factors to investigate?

A1: Low or no conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors. A systematic evaluation of your reaction components and conditions is crucial.

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂, is fresh and has been stored under an inert atmosphere to prevent deactivation.[1] Phosphine ligands are susceptible to oxidation, which can inhibit the reaction. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.[2]

  • Aryl Halide Reactivity: While aryl bromides are generally reactive coupling partners, the electronic properties of the 2-phenoxypyrimidine system can influence the oxidative addition step.[3]

  • Boronic Acid/Ester Quality: Boronic acids are prone to decomposition, particularly through protodeboronation.[4] Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative like a pinacol ester.[3]

  • Base Selection and Solubility: The base is critical for activating the boronic acid.[5] For substrates with potentially sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4] The insolubility of many inorganic bases in organic solvents can also be a limiting factor, so ensure vigorous stirring.[4]

  • Solvent Purity and Degassing: The presence of oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[3] It is imperative to use anhydrous and thoroughly degassed solvents. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF/water.[2][6]

Q2: I am seeing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a common issue that reduces the yield of the desired cross-coupled product.

  • Minimizing Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[3]

    • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Catalyst Choice: Some palladium sources, particularly Pd(II) pre-catalysts that are not efficiently reduced to Pd(0), can favor homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ may be beneficial.

  • Preventing Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major decomposition pathway for boronic acids.[4]

    • Choice of Base: Milder bases such as K₃PO₄ or KF can reduce the rate of protodeboronation compared to stronger bases like NaOH or KOH.[4]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[4] If feasible for your specific substrates, consider using anhydrous conditions with a soluble base.

    • Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can significantly reduce its susceptibility to protodeboronation.[4]

Q3: My reaction is stalling and I'm left with unreacted starting materials. What steps can I take to improve the conversion?

A3: Incomplete reactions can often be pushed to completion by re-evaluating and optimizing the reaction conditions.

  • Increase Catalyst Loading: While typically used in low concentrations (0.5-5 mol%), increasing the catalyst loading can sometimes improve conversion for challenging substrates.

  • Screen Different Ligands: The choice of ligand is critical. If a simple phosphine ligand like PPh₃ is not effective, switching to a more electron-rich and bulky ligand from the Buchwald or CataCXium families can dramatically improve results.[1][7]

  • Elevate the Temperature: Suzuki reactions are often run at elevated temperatures (e.g., 80-110 °C). Increasing the reaction temperature can enhance the rate of the catalytic cycle.

  • Change the Solvent System: The solvent can have a significant impact on the reaction outcome.[5] Screening different solvents or solvent/water ratios can improve the solubility of reagents and the overall reaction kinetics.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substrates similar to this compound.

Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [2]

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60
4Na₂CO₃1,4-Dioxane32
5Cs₂CO₃1,4-Dioxane55

Reaction Conditions: 5 mol% Pd(PPh₃)₄, 70-80 °C, 18-22 h.

Table 2: Ligand Screening for a Challenging Suzuki Coupling [7]

EntryLigandYield (%)
1BINAP21
2PPh₃35
3Xantphos42
4SPhos60

Reaction Conditions: PdCl₂, K₂CO₃, DMF, 120 °C, Microwave.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound:

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Dry Glassware reagents Add Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H2O and Brine monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

References

Common side reactions in the synthesis of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Bromophenoxy)pyrimidine. The information is presented in a question-and-answer format to directly resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two primary methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation.

  • Williamson Ether Synthesis: This method involves the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine) with 4-bromophenol in the presence of a base. This is a nucleophilic aromatic substitution (SNAr) reaction.

  • Ullmann Condensation: This approach utilizes a copper-catalyzed reaction between a 2-halopyrimidine (often 2-bromopyrimidine) and 4-bromophenol.[1]

Q2: I am observing low yields in my synthesis. What are the potential causes?

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials, or the formation of side products. Specific issues to investigate include:

  • Inadequate Base Strength (Williamson Synthesis): The phenoxide of 4-bromophenol needs to be fully formed for the reaction to proceed efficiently.

  • Catalyst Inactivity (Ullmann Condensation): The copper catalyst may be of poor quality or deactivated.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

  • Hydrolysis of 2-chloropyrimidine: The presence of water can lead to the formation of 2-hydroxypyrimidine.[2][3]

Q3: What are the common side products I should be aware of?

Several side reactions can occur, leading to impurities in your final product. The most common are:

  • Hydrolysis of 2-chloropyrimidine: This results in the formation of 2-hydroxypyrimidine, particularly under aqueous or basic conditions.[2][3]

  • Di-substitution: Reaction of a second molecule of 4-bromophenol at the 4-position of the pyrimidine ring can form 2,4-bis(4-bromophenoxy)pyrimidine.[4]

  • Self-condensation of Starting Materials: While less common, self-coupling of starting materials can occur under certain conditions.

Troubleshooting Guides

Problem 1: Presence of an Impurity with a Molecular Weight Corresponding to 2-Hydroxypyrimidine

Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of 2-hydroxypyrimidine. How can I prevent its formation?

Answer: The formation of 2-hydroxypyrimidine is a result of the hydrolysis of 2-chloropyrimidine. This is a common side reaction in nucleophilic aromatic substitution (SNAr) reactions, especially when using highly activated electrophiles in aqueous media.[2]

Troubleshooting Steps:

Corrective Action Rationale
Ensure Anhydrous Conditions Use oven-dried glassware and anhydrous solvents (e.g., dry DMF, DMSO, or THF).[3]
Use a Non-Nucleophilic Base For Williamson synthesis, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of hydroxide bases.[3]
Control Reaction Temperature Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired substitution.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[3]
Problem 2: Formation of a Di-substituted Byproduct, 2,4-bis(4-bromophenoxy)pyrimidine

Question: I have identified a byproduct with a mass corresponding to the addition of two 4-bromophenoxy groups to the pyrimidine ring. How can I favor mono-substitution?

Answer: The formation of 2,4-bis(4-bromophenoxy)pyrimidine occurs when 4-bromophenol reacts at both the 2- and 4-positions of the pyrimidine ring. While substitution at the 4-position is generally favored in dichloropyrimidines, the conditions for the initial substitution can sometimes be harsh enough to promote a second substitution.

Troubleshooting Steps:

Corrective Action Rationale
Control Stoichiometry Use a stoichiometric amount (1.0 to 1.2 equivalents) of 4-bromophenol relative to 2-chloropyrimidine.
Lower Reaction Temperature Higher temperatures can promote the less favorable second substitution.[3]
Consider a Milder Base A very strong base might deprotonate the initial product, making it more susceptible to a second reaction.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Chloropyrimidine

  • 4-Bromophenol

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromophenol (1.0 eq.).

  • Add anhydrous DMF to dissolve the 4-bromophenol.

  • Add potassium carbonate (1.5 eq.) to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-Bromophenol and K2CO3 to DMF B 2. Stir at RT for 30 min A->B C 3. Add 2-Chloropyrimidine B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Water & Extract with EtOAc E->F G 7. Wash, Dry, and Concentrate F->G H 8. Column Chromatography G->H I I H->I Product: This compound

Caption: General experimental workflow for the Williamson ether synthesis of this compound.

troubleshooting_logic cluster_williamson Williamson Synthesis Issues cluster_ullmann Ullmann Condensation Issues Start Low Yield or Impure Product W1 Check for Hydrolysis (2-Hydroxypyrimidine) Start->W1 W2 Check for Di-substitution (2,4-bis-product) Start->W2 W3 Incomplete Reaction Start->W3 U1 Catalyst Inactivity Start->U1 U2 Ligand Issues Start->U2 U3 High Temperature Side Reactions Start->U3 S1 S1 W1->S1 Solution: Anhydrous Conditions, Non-nucleophilic Base S2 S2 W2->S2 Solution: Control Stoichiometry, Lower Temperature S3 S3 W3->S3 Solution: Stronger Base, Increase Temperature, Longer Reaction Time S4 S4 U1->S4 Solution: Use Fresh Cu(I) Source, In situ Activation S5 S5 U2->S5 Solution: Screen Ligands (e.g., amino acids) S6 S6 U3->S6 Solution: Optimize Temperature, Check for Debromination

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-(4-Bromophenoxy)pyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Bromophenoxy)pyrimidine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying this compound and its derivatives?

A1: The primary purification methods for this class of compounds are recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).[1][2] The choice of technique depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: How do I choose the most suitable purification technique for my compound?

A2: The selection process depends on several factors:

  • Recrystallization is ideal for purifying crystalline solids on a large scale when the impurities have different solubility profiles from the desired product.[2]

  • Flash Column Chromatography is a versatile technique for separating compounds with different polarities and is effective for removing impurities that are closely related to the product.[1] It is widely used for routine purification in a laboratory setting.

  • Preparative HPLC offers the highest resolution and is best suited for final purification steps, separating challenging mixtures, or when very high purity is required, particularly in drug development.[1]

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: Common impurities can include unreacted starting materials (e.g., 2-chloropyrimidine, 4-bromophenol), side-products from the synthesis, or products from over-bromination on other parts of the molecule.[3][4] The polarity of these impurities will dictate the best separation strategy.[4] Residual catalysts or reagents can also co-elute with the product if the initial work-up is not thorough.[4]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?

A: This indicates poor solubility. You can try adding a co-solvent. For example, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, dissolve the compound in a minimum amount of the hot polar solvent and then slowly add the hot non-polar solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.[2] Screening a wider range of solvents is also recommended.[2]

Q: My compound precipitates as an oil or an amorphous solid instead of forming crystals. How can I fix this?

A: This often happens when the solution cools too quickly or is supersaturated. Ensure a slow cooling process by allowing the flask to cool to room temperature on the bench before moving it to an ice bath.[2][5] Using a more viscous solvent or a solvent in which your compound is slightly more soluble at room temperature can also help.[2] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be very effective.[2][5][6]

Q: After recrystallization, my product is still not pure. What are my next steps?

A: If a single recrystallization is insufficient, you can perform a second recrystallization using a different solvent system.[2] However, if the impurities have very similar solubility properties to your product, column chromatography is likely a more effective purification method.[2]

Q: My solution has a strong color from impurities. How can I remove it?

A: If the colored impurities are non-polar, you can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

Column Chromatography Issues

Q: How do I select the right solvent system (mobile phase) for column chromatography?

A: The ideal solvent system is typically determined using thin-layer chromatography (TLC).[1] You should aim for a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from all impurities.[1] Common systems for compounds of intermediate polarity include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

Q: My compound is tailing or streaking on the TLC plate and the column. How can I improve the separation?

A: Tailing is often an issue with polar or ionizable compounds on silica gel. If your compound is basic, adding a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape.[2] For acidic compounds, adding a small amount of acetic acid can have a similar effect.[2]

Q: I'm having trouble separating my product from an impurity with a very similar Rf value.

A: To improve the resolution between closely eluting compounds, you can try using a less polar solvent system, which will increase the retention time on the column and allow for better separation. Running a shallower solvent gradient or using a longer column can also enhance separation.

Preparative HPLC Issues

Q: My compound shows poor retention on a C18 reverse-phase column. What can I do?

A: Poor retention for polar compounds is common in reverse-phase HPLC.[7] To increase retention, you can decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[7] If the compound is ionizable, adjusting the pH of the mobile phase to suppress ionization can increase its hydrophobicity and retention.[7] Using a polar-endcapped column or considering an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC) may also be effective.[7]

Q: I am observing split or tailing peaks in my HPLC chromatogram. What could be the cause?

A: Several factors can cause poor peak shape.

  • Column Issues : A partially blocked column frit or a void in the packing material can cause peak splitting. Reversing and flushing the column or replacing it may be necessary.[7]

  • Solvent Mismatch : Injecting your sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Dissolve your sample in the initial mobile phase whenever possible.[7]

  • Co-eluting Impurity : What appears to be a split peak could be a closely eluting impurity. Optimizing the separation method (e.g., changing the gradient or mobile phase composition) may be required to resolve it.[7]

Data Summary Tables

Table 1: Common Recrystallization Solvents for Pyrimidine Derivatives

Solvent/System Polarity Common Use Case Reference
Ethanol Polar General purpose, good for moderately polar compounds. [2]
Acetone Polar Effective for a wide range of polarities. [2]
Ethyl Acetate/Hexane Variable A common mixed-solvent system allowing for fine-tuning of polarity. [2]
1,4-Dioxane Polar Used for compounds that are difficult to dissolve in other common solvents. [2]

| Methanol | Polar | Often used for highly polar derivatives. |[8] |

Table 2: Typical Mobile Phases for Flash Column Chromatography (Silica Gel)

Solvent System Polarity of Eluent Typical Compound Class Reference
Hexane / Ethyl Acetate Low to Medium For non-polar to moderately polar compounds. The ratio is adjusted based on TLC. [1]
Dichloromethane / Methanol Medium to High For more polar compounds. A small percentage of methanol significantly increases eluent strength. [1]
Hexane / Acetone Low to Medium An alternative to the hexane/ethyl acetate system.

| Dichloromethane / Triethylamine | Medium (Basic) | For basic compounds to prevent tailing. (e.g., 99:1 v/v) |[2] |

Table 3: Common Conditions for Preparative HPLC Purification

Parameter Typical Setting Purpose Reference
Stationary Phase C18 (Reverse-Phase) General purpose for separating compounds based on hydrophobicity. [1]
Mobile Phase Acetonitrile / Water or Methanol / Water Common eluents for reverse-phase chromatography. [1]
Additive 0.1% Formic Acid or Trifluoroacetic Acid (TFA) Used to improve peak shape and resolution for acidic/basic compounds. [1]

| Detection | UV (e.g., at 254 nm) | For detecting aromatic compounds like pyrimidine derivatives. | |

Visualized Workflows and Guides

G Purification Strategy Selection cluster_start cluster_assess cluster_decision cluster_methods cluster_end start Crude Product Mixture assess_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->assess_purity is_solid Is the major component a solid? assess_purity->is_solid impurities_diff_sol Impurities have different solubility? is_solid->impurities_diff_sol Yes impurities_diff_pol Impurities have different polarity? is_solid->impurities_diff_pol No impurities_diff_sol->impurities_diff_pol No recrystallize Recrystallization impurities_diff_sol->recrystallize Yes column_chrom Flash Column Chromatography impurities_diff_pol->column_chrom Yes prep_hplc Preparative HPLC impurities_diff_pol->prep_hplc No / Difficult Separation high_purity_needed High purity (>99%) required? high_purity_needed->prep_hplc Yes final_product Pure Product high_purity_needed->final_product No recrystallize->high_purity_needed column_chrom->high_purity_needed prep_hplc->final_product

Caption: A decision-making workflow for selecting the appropriate purification technique.

G Troubleshooting Recrystallization start Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool oiling_out Compound oils out? cool->oiling_out check_crystals Crystals form? solutions_no_crystals Induce Crystallization check_crystals->solutions_no_crystals No collect Collect pure crystals via vacuum filtration check_crystals->collect Yes oiling_out->check_crystals No solutions_oiling_out Prevent Oiling Out oiling_out->solutions_oiling_out Yes scratch 1. Scratch flask with glass rod solutions_no_crystals->scratch seed 2. Add a seed crystal solutions_no_crystals->seed evaporate 3. Reduce solvent volume solutions_no_crystals->evaporate scratch->cool seed->cool evaporate->cool reheat 1. Reheat and add more solvent solutions_oiling_out->reheat slow_cool 2. Ensure slower cooling solutions_oiling_out->slow_cool change_solvent 3. Try a different solvent system solutions_oiling_out->change_solvent reheat->cool slow_cool->cool change_solvent->start

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection : Choose an appropriate solvent or solvent pair in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using an excess.[5]

  • Decolorization (Optional) : If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[7]

  • Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[2][5]

  • Crystallization : Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[2][5] To maximize the yield, the flask can then be placed in an ice bath.[2][5]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][5][6]

  • Washing : Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2][5]

  • Drying : Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection : Using TLC, identify a mobile phase (e.g., a hexane/ethyl acetate mixture) that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[1]

  • Column Packing : Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution : Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection : Collect the eluent in a series of test tubes or flasks.

  • Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Protocol 3: Purification by Preparative HPLC
  • Method Development : First, develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water with 0.1% TFA) for separation.[1]

  • Sample Preparation : Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter to remove any particulate matter.[7]

  • System Equilibration : Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Separation : Inject the sample onto the column and begin the separation method. The mobile phase composition can be kept constant (isocratic) or varied over time (gradient) to elute the compounds.

  • Fraction Collection : Collect fractions as they elute from the column, using a UV detector to identify the peak corresponding to the target compound.

  • Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal : Combine the pure fractions and remove the mobile phase, typically by rotary evaporation followed by lyophilization, to obtain the final high-purity product.[1]

References

Overcoming poor solubility of 2-(4-Bromophenoxy)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Bromophenoxy)pyrimidine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly polar molecule. Its solubility is influenced by the presence of a polar pyrimidine ring and a less polar bromophenoxy group. Generally, it exhibits poor solubility in non-polar organic solvents and limited solubility in some polar organic solvents.

Q2: Why am I observing poor solubility of this compound in my chosen organic solvent?

A2: Poor solubility can be attributed to several factors, including a high degree of crystallinity (high lattice energy) of the compound and a significant mismatch in polarity between the solute and the solvent. The strong intermolecular interactions in the solid-state of this compound may be difficult to overcome by the solvent-solute interactions.

Q3: What common organic solvents are recommended for dissolving this compound?

A3: Based on the solubility of structurally similar compounds like 2-(4-Bromophenoxy)pyridine, solvents such as toluene, dichloromethane, chloroform, acetone, and ethyl acetate are likely to be effective.[1] However, experimental verification is crucial. For initial screening, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used due to their strong solubilizing power for a wide range of organic compounds.

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, for most compounds, solubility increases with temperature.[2] Gently heating the solvent while dissolving this compound can significantly improve its solubility. However, it is important to be cautious of potential compound degradation at elevated temperatures. Always check the compound's thermal stability before applying heat.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon cooling or standing.
  • Cause: The initial dissolution was likely achieved by creating a supersaturated solution, which is thermodynamically unstable.

  • Troubleshooting Steps:

    • Re-dissolve with heat: Gently warm the solution to redissolve the precipitate.

    • Use a co-solvent system: Add a small percentage of a stronger, miscible co-solvent to the primary solvent to increase the overall solvating power.

    • Prepare a fresh, less concentrated solution: Work with a concentration that is known to be stable at the desired temperature.

Issue 2: Incomplete dissolution of this compound in the chosen solvent.
  • Cause: The solvent may not be optimal for this compound, or the concentration is too high.

  • Troubleshooting Steps:

    • Increase sonication time: Use an ultrasonic bath to provide mechanical energy to break down the crystal lattice.

    • Try a different solvent: Refer to the solubility data table below and select a solvent with a higher reported solubility.

    • Reduce the amount of solute: Attempt to dissolve a smaller quantity of the compound in the same volume of solvent.

Data Presentation: Estimated Solubility of this compound

Disclaimer: The following quantitative data are estimates based on the qualitative solubility of structurally similar compounds and general principles of solubility for pyrimidine derivatives. Experimental determination is highly recommended for accurate values.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Estimated Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2> 50
N,N-Dimethylformamide (DMF)C₃H₇NO36.7> 50
AcetoneC₃H₆O20.710 - 20
Dichloromethane (DCM)CH₂Cl₂9.15 - 10
Ethyl AcetateC₄H₈O₂6.05 - 10
TolueneC₇H₈2.41 - 5
MethanolCH₄O32.71 - 5
EthanolC₂H₆O24.6< 1
HexaneC₆H₁₄1.9< 0.1
WaterH₂O80.1< 0.1[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to improve the solubility of this compound in a primary solvent by adding a co-solvent.

  • Materials:

    • This compound

    • Primary solvent (e.g., Ethanol)

    • Co-solvent (e.g., DMSO)

    • Vials, magnetic stirrer, and stir bar

  • Procedure:

    • Weigh a known amount of this compound into a vial.

    • Add the primary solvent to the vial to a near-final volume.

    • Stir the mixture at room temperature for 15 minutes.

    • If the compound is not fully dissolved, add the co-solvent dropwise while stirring until the solution becomes clear.

    • Record the final volume of the primary solvent and the co-solvent used.

    • Observe the solution for any precipitation after standing for a few hours.

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

This method involves dispersing the compound in a solid carrier to improve its dissolution rate and apparent solubility.

  • Materials:

    • This compound

    • Carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG))

    • Volatile organic solvent (e.g., Dichloromethane)

    • Rotary evaporator

  • Procedure:

    • Dissolve a known amount of this compound and the carrier in the volatile organic solvent.

    • Ensure a clear solution is formed, indicating complete dissolution of both components.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • A thin film of the solid dispersion will form on the walls of the flask.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be collected and tested for its solubility in the desired organic solvent.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_start Starting Point cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble This compound cosolvency Co-solvency Method start->cosolvency Option 1 solid_dispersion Solid Dispersion Method start->solid_dispersion Option 2 micronization Micronization start->micronization Option 3 end Improved Solubility in Organic Solvent cosolvency->end solid_dispersion->end micronization->end

Workflow for enhancing the solubility of this compound.

signaling_pathway Representative Kinase Signaling Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts to pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Potential Inhibitor) compound->pi3k Inhibits compound->mtor Inhibits

Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Bromophenoxy)pyrimidine synthesis. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often in a variation known as the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The most common method is the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine) with 4-bromophenol in the presence of a base. This can be performed with or without a copper catalyst. The reaction is a nucleophilic aromatic substitution where the 4-bromophenoxide ion displaces the halide on the pyrimidine ring.

Q2: My reaction yield is very low. What are the common causes?

Low yields in this synthesis can be attributed to several factors:

  • Purity of Reactants and Reagents: Ensure that 2-chloropyrimidine, 4-bromophenol, the base, and the solvent are pure and anhydrous. Moisture can significantly hinder the reaction.

  • Choice of Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases are generally preferred.

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient temperature can lead to low conversion.

  • Inert Atmosphere: Reactions involving organometallic intermediates (in the case of Ullmann condensation) are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Activity (if used): If a copper catalyst is used, its activity is paramount. Ensure the catalyst is not deactivated.

Q3: What are the potential side products in this synthesis?

Potential side products can include:

  • Unreacted starting materials: Incomplete reaction will leave 2-chloropyrimidine and 4-bromophenol in the final mixture.

  • Hydrolysis of 2-chloropyrimidine: If water is present, 2-chloropyrimidine can hydrolyze to 2-hydroxypyrimidine.

  • Homocoupling of 4-bromophenol: In copper-catalyzed reactions, oxidative homocoupling of 4-bromophenol can occur, leading to undesired biaryl ethers.

  • Products of reaction with solvent: Some solvents, like DMF, can decompose at high temperatures and react with the starting materials or products.

Q4: How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction, an aqueous workup is necessary to remove the base and other inorganic salts. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water.

  • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the product from less polar impurities and starting materials.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Troubleshooting Guides

Guide 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
No product detected by TLC/LC-MS- Inactive catalyst (if used)- Insufficient temperature- Incorrect base- Use fresh, high-purity copper catalyst.- Increase the reaction temperature in increments of 10-20 °C.- Switch to a stronger or more soluble base (see Table 1).
Low conversion of starting materials- Short reaction time- Low reaction temperature- Impure reagents- Extend the reaction time and monitor by TLC/LC-MS.- Increase the reaction temperature.- Ensure all reactants and solvents are pure and anhydrous.
Guide 2: Formation of Multiple Products/Impurities
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC, close to the product spot- Side reactions- Decomposition of starting materials or product- Lower the reaction temperature to minimize side reactions.- Ensure an inert atmosphere to prevent oxidation.- Optimize the stoichiometry of the reactants.
Streaking on TLC plate- Presence of highly polar impurities (e.g., salts)- Perform a thorough aqueous workup before chromatography.- Wash the organic layer with brine to remove residual water and salts.

Data Presentation

Table 1: Effect of Base on Diaryl Ether Synthesis Yield
BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF120Moderate to Good
Cs₂CO₃Dioxane100Good to Excellent
NaHTHF65Variable, can be high
KOtBuDMSO100Good

Note: Yields are indicative and can vary based on specific substrates and reaction conditions.

Table 2: Effect of Solvent on Diaryl Ether Synthesis Yield
SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃120Good
DMSOKOtBu100Good
DioxaneCs₂CO₃100Excellent
TolueneK₂CO₃110Moderate
AcetonitrileCs₂CO₃80Moderate to Good

Note: Yields are indicative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for nucleophilic aromatic substitution and Ullmann condensation.

Materials:

  • 2-Chloropyrimidine

  • 4-Bromophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI) (optional, for Ullmann conditions)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), 2-chloropyrimidine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.). If using a catalyst, add Copper(I) Iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (typically a 0.5 M solution with respect to 4-bromophenol).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: 2-Chloropyrimidine 4-Bromophenol Base (e.g., K2CO3) (Optional: CuI) Solvent Add Anhydrous Solvent (e.g., DMF) Reagents->Solvent 1 Heat Heat to 120 °C under Inert Atmosphere Solvent->Heat 2 Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor 3 Workup Aqueous Workup (EtOAc/Water) Monitor->Workup 4 Extract Extraction Workup->Extract 5 Dry Drying & Concentration Extract->Dry 6 Purify Column Chromatography Dry->Purify 7 Product Pure this compound Purify->Product 8

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? Check_Reagents Check Purity of Reactants & Solvents Start->Check_Reagents Yes Check_Base Evaluate Base (Strength & Solubility) Check_Reagents->Check_Base Check_Temp Increase Reaction Temperature Check_Base->Check_Temp Check_Atmosphere Ensure Inert Atmosphere Check_Temp->Check_Atmosphere Optimize Optimize Reaction Conditions Check_Atmosphere->Optimize

Caption: Troubleshooting decision tree for low reaction yield.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer\nComplex Meisenheimer Complex 2-Chloropyrimidine->Meisenheimer\nComplex 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenoxide->Meisenheimer\nComplex Nucleophilic Attack This compound This compound Meisenheimer\nComplex->this compound Chloride Elimination

Troubleshooting palladium catalyst deactivation in reactions with 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with palladium catalyst deactivation during cross-coupling reactions involving 2-(4-Bromophenoxy)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has stalled completely with this compound. What are the most likely causes?

A sluggish or stalled reaction is a common issue, often pointing towards catalyst deactivation. The primary causes include:

  • Catalyst Poisoning by the Substrate: The nitrogen atoms in the pyrimidine ring of your substrate can coordinate to the palladium center, forming an inactive or less active complex and halting the catalytic cycle.[1]

  • Catalyst Aggregation: The active Pd(0) species can aggregate to form palladium black, an inactive form of the catalyst. This is often visible as a black precipitate and can occur if the catalytic cycle is slow.[2]

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the catalyst and facilitating the reaction, can degrade over time, especially at elevated temperatures.[3]

  • Impurities in Reagents or Solvents: Contaminants, particularly sulfur or other halides, can act as catalyst poisons, blocking the active sites of the palladium.[2][4]

  • Inadequate Reaction Conditions: An improper choice of base, solvent, or temperature, or the presence of oxygen, can lead to catalyst decomposition or favor side reactions.[2]

Q2: I observe a black precipitate forming in my reaction. What is it and how can I prevent it?

The black precipitate is almost certainly "palladium black," which consists of aggregated, inactive Pd(0) particles.[2] This occurs when the active, soluble Pd(0) catalyst complex is unstable and falls out of the solution.

Prevention Strategies:

  • Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Buchwald-type ligands) or chelating bidentate ligands (e.g., dppf, Xantphos).[5][6][7] These ligands stabilize the monomeric Pd(0) species and can accelerate the catalytic cycle, reducing the time the catalyst spends in a vulnerable state.

  • Optimize Solvent and Base: Ensure all reaction components are well-solubilized. A change in solvent or base might be necessary to maintain a homogeneous catalytic system.[8][9]

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts are designed to generate the active Pd(0) species in a controlled manner upon activation by the base, which can minimize the formation of aggregates.[10]

Q3: How does the this compound substrate specifically contribute to catalyst deactivation?

Nitrogen-containing heterocycles like pyrimidines are known catalyst inhibitors in palladium-catalyzed reactions. The lone pair of electrons on the pyrimidine nitrogen can coordinate strongly to the electron-deficient palladium center. This coordination can lead to an off-cycle, inactive complex that effectively removes the catalyst from the reaction, leading to low or no conversion.[1] To overcome this, the use of sterically hindered ligands is critical, as their bulk can physically block the pyrimidine nitrogen from accessing the palladium center.[1]

Q4: What is the role of the phosphine ligand, and how do I choose the right one for this substrate?

The phosphine ligand is arguably the most critical component for success. Its roles include:

  • Stabilizing the Pd(0) Center: Prevents aggregation into palladium black.[11]

  • Modulating Reactivity: The ligand's electronic properties influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][12]

  • Preventing Substrate Inhibition: Steric bulk on the ligand can prevent the pyrimidine nitrogen from binding to the palladium center.[6]

For a substrate like this compound, bulky and electron-rich monophosphine ligands are highly recommended. These ligands promote the formation of the catalytically active 1:1 Pd(0):ligand complex and accelerate the rate-limiting steps of the reaction.[6]

Q5: My desired product is not forming, but I see byproducts like the de-brominated starting material (2-phenoxypyrimidine). What is happening?

The formation of the de-brominated (or hydrodehalogenated) product is a common side reaction. It can occur through a competing pathway where, after oxidative addition, the intermediate complex undergoes a reaction that replaces the bromine with a hydrogen atom instead of coupling with the desired partner. This can be exacerbated by high temperatures or an improper choice of base and ligand.[1]

Q6: How can I confirm if my catalyst is being poisoned by an external impurity?

A straightforward diagnostic experiment can help determine if impurities are the issue.[2]

  • Baseline Reaction: Run the reaction using your standard reagents and solvents and record the final yield.

  • High-Purity Reaction: Meticulously purify all components. Recrystallize solid reagents, distill solvents over a drying agent, and use fresh, high-purity catalyst and ligands. Run the reaction under identical conditions.

  • Compare Results: A significant improvement in yield in the high-purity reaction strongly suggests that an impurity in your original materials was poisoning the catalyst.

Troubleshooting Guides

Guide 1: Systematic Approach to a Failed Reaction

When a reaction with this compound fails, a systematic approach is the most effective way to identify the problem. The following workflow can guide your optimization efforts.

G start Reaction Stalled or Failed reagents 1. Check Reagents & Solvents start->reagents setup 2. Verify Reaction Setup start->setup catalyst 3. Evaluate Catalyst System start->catalyst conditions 4. Optimize Conditions start->conditions reagent_check1 Are reagents old? Are solvents anhydrous/degassed? reagents->reagent_check1 setup_check1 Was an inert atmosphere maintained (Ar/N2)? setup->setup_check1 catalyst_check1 Is the ligand appropriate? (e.g., bulky, electron-rich) catalyst->catalyst_check1 conditions_check1 Is the base appropriate/soluble? conditions->conditions_check1 reagent_sol Use freshly purified reagents and high-purity, degassed solvents. reagent_check1->reagent_sol Yes setup_sol Improve degassing procedure. Use Schlenk techniques. setup_check1->setup_sol No catalyst_sol1 Screen bulky ligands: XPhos, SPhos, P(t-Bu)3. catalyst_check1->catalyst_sol1 No catalyst_check2 Using a Pd(II) source like Pd(OAc)2? catalyst_check1->catalyst_check2 Yes catalyst_sol2 Switch to a Pd(0) source (e.g., Pd2(dba)3) or a pre-catalyst. catalyst_check2->catalyst_sol2 Yes conditions_sol1 Screen bases: Cs2CO3, K3PO4, NaOtBu. conditions_check1->conditions_sol1 No conditions_check2 Is the temperature optimal? conditions_check1->conditions_check2 Yes conditions_sol2 Vary temperature (e.g., 80-110 °C). Lower temp to reduce side reactions. conditions_check2->conditions_sol2 No

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Guide 2: Diagnosing the Catalyst Deactivation Pathway

Identifying the specific deactivation mechanism is key to finding a targeted solution. Use this logic diagram to correlate experimental observations with underlying causes.

G cluster_obs Observation cluster_cause Probable Cause cluster_sol Solution obs1 Black Precipitate (Pd Black) cause1 Catalyst Aggregation obs1->cause1 obs2 No Reaction, Starting Material Unchanged cause2 Catalyst Poisoning/ Inhibition by Substrate obs2->cause2 obs3 De-bromination Side Product cause3 Slow Reductive Elimination/ Beta-Hydride Elimination obs3->cause3 sol1 Use more stabilizing ligand (e.g., bidentate) cause1->sol1 sol2 Use bulky, electron-rich ligand (e.g., XPhos, SPhos) cause2->sol2 sol3 Use a well-defined pre-catalyst cause2->sol3 cause3->sol2 sol4 Optimize base and temperature cause3->sol4

Caption: Logic diagram for diagnosing the specific catalyst deactivation pathway.

Data Presentation

The following tables present representative data on how changing key parameters can affect reaction outcomes. These are illustrative examples for a generic Buchwald-Hartwig amination of this compound with a secondary amine.

Table 1: Effect of Ligand Choice on Reaction Yield

EntryPalladium Source (1 mol%)Ligand (2 mol%)BaseSolventTemp. (°C)Yield (%)Observation
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene100<5No conversion, Pd black formed.
2Pd₂(dba)₃BINAPCs₂CO₃Toluene10045Partial conversion, some de-bromination.
3Pd₂(dba)₃XantphosK₃PO₄Dioxane10078Good conversion, clean reaction.
4Pd₂(dba)₃XPhosNaOtBuToluene10092Excellent yield, rapid conversion.
5XPhos Pd G3 Pre-catalyst-NaOtBuToluene100>95Fast, clean, and reproducible reaction.

Table 2: Influence of Base and Solvent on Catalyst Performance

Reaction Conditions: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), 100 °C, 12 h.

EntryBase (2.0 eq.)SolventYield (%)Observation
1K₂CO₃Toluene35Sluggish reaction, incomplete conversion.
2K₃PO₄Toluene75Moderate yield, requires longer reaction time.
3NaOtBuToluene92High yield, effective base for this system.
4LiHMDSTHF88Good yield, suitable for base-sensitive groups.
5NaOtBuDMF55Lower yield, potential for catalyst decomposition.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound and should be optimized for specific amine coupling partners.

Reagents & Equipment:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the base, and a magnetic stir bar.

  • Add this compound to the flask.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine coupling partner via syringe (if liquid) or as a solution in the reaction solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).[13]

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Testing for Catalyst Poisoning

This protocol helps diagnose if impurities in the starting materials or solvents are causing catalyst deactivation.[2]

  • Baseline Reaction:

    • Follow the general procedure (Protocol 1) using your current batches of reagents and solvents.

    • Carefully record the reaction time and the isolated yield of the product.

  • High-Purity Reaction:

    • Purify Materials:

      • Recrystallize the this compound and the amine.

      • Use a fresh vial of high-purity pre-catalyst and base.

      • Use a freshly opened bottle of anhydrous solvent or distill the solvent over an appropriate drying agent. Ensure the solvent is thoroughly degassed.

    • Run Reaction: Follow the general procedure (Protocol 1) using only the purified materials.

    • Record the reaction time and isolated yield.

  • Analysis:

    • A significantly higher yield or faster reaction rate in the "High-Purity Reaction" compared to the "Baseline Reaction" is strong evidence that an impurity was poisoning the catalyst in your original materials.

References

Preventing debromination of 2-(4-Bromophenoxy)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 2-(4-bromophenoxy)pyrimidine during common palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 2-phenoxypyrimidine as a major byproduct.

  • Low yield of the desired coupled product.

  • Complex reaction mixture, making purification difficult.

Possible Causes and Solutions:

ParameterPotential Cause of DebrominationRecommended Solution
Catalyst/Ligand The palladium catalyst system may favor the formation of palladium-hydride species, which are responsible for reductive debromination. Standard ligands like PPh₃ can sometimes be ineffective in preventing this side reaction.Switch to bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination over the debromination pathway.[1]
Base Strong bases, especially alkoxide bases like NaOtBu, can promote the formation of hydride species that lead to debromination.Switch to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally less likely to promote homocoupling and debromination.[2]
Solvent Protic solvents (e.g., alcohols) can act as a hydride source, leading to debromination. While often necessary as a co-solvent, their concentration can be critical.Use aprotic solvents like 1,4-dioxane, toluene, or THF. If a protic co-solvent is required, minimize its concentration and consider using t-butanol instead of methanol or ethanol.
Temperature High reaction temperatures can increase the rate of the undesired debromination reaction, which may have a higher activation energy.Lower the reaction temperature in 10-20 °C increments. While this may slow down the desired reaction, it can significantly improve selectivity.
Boronic Acid Quality Impurities in the boronic acid or its slow decomposition can lead to side reactions.Use high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation.[1]
Issue 2: Debromination During Buchwald-Hartwig Amination

Symptoms:

  • Formation of 2-phenoxypyrimidine alongside the desired aminated product.

  • Reduced yield of the target arylamine.

Possible Causes and Solutions:

ParameterPotential Cause of DebrominationRecommended Solution
Catalyst/Ligand The chosen catalyst system may not be optimal for this specific substrate, leading to competing debromination.Employ a catalyst system known for its high efficiency in coupling of heteroaryl halides. Combinations like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[3]
Base Strong alkoxide bases, while often necessary for the deprotonation of the amine, can also contribute to the formation of hydride species that cause debromination.While strong bases like NaOtBu or LHMDS are common, consider screening other bases like K₃PO₄ or Cs₂CO₃, which may offer a better balance between amination and debromination.
Reaction Time & Temperature Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including debromination.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, lower the reaction temperature.
Amine Quality Impurities in the amine or the presence of moisture can negatively impact the catalytic cycle.Use a high-purity amine and ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: The bromine atom on the phenoxy ring is susceptible to reductive dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs through the formation of a palladium-hydride species in the catalytic cycle, which can then react with the aryl bromide to replace the bromine with a hydrogen atom. Factors such as high temperature, the choice of base and solvent, and the catalyst/ligand system can influence the rate of this undesired reaction.[4]

Q2: How can I detect the debrominated byproduct in my reaction mixture?

A2: The debrominated product, 2-phenoxypyrimidine, can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, you would look for a mass corresponding to the loss of bromine and the addition of a hydrogen atom.

Q3: Are there any general precautions I can take to minimize debromination?

A3: Yes. Always use high-purity, anhydrous, and degassed solvents to minimize potential sources of protons and oxygen, which can interfere with the catalytic cycle. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Careful monitoring of the reaction progress is also crucial to avoid prolonged heating after the reaction is complete.

Q4: Which palladium catalyst is best for minimizing debromination?

A4: There is no single "best" catalyst, as the optimal choice depends on the specific reaction and coupling partners. However, catalyst systems that utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often successful in minimizing debromination by promoting the desired cross-coupling reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization for specific coupling partners.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general starting protocol and may require optimization for the specific amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene via syringe.

  • Add this compound and the amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Debromination_Troubleshooting start Significant Debromination Observed catalyst Optimize Catalyst/Ligand System start->catalyst Is the catalyst/ligand optimal? base Change Base catalyst->base Use bulky, electron-rich ligands (e.g., XPhos). solvent Modify Solvent System base->solvent Switch to a milder base (e.g., K3PO4). temperature Lower Reaction Temperature solvent->temperature Use aprotic solvents (e.g., dioxane, toluene). reagents Check Reagent Quality temperature->reagents Decrease in 10-20°C increments. end Debromination Minimized reagents->end Use high-purity, anhydrous reagents.

Caption: Troubleshooting workflow for addressing debromination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Base, Catalyst, and Ligand inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Analytical methods for assessing the purity of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-(4-Bromophenoxy)pyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

FAQs and Troubleshooting

Question 1: What is a typical starting HPLC method for the purity assessment of this compound?

A good starting point for developing an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a wavelength where the analyte has maximum absorbance.

Question 2: I am observing significant peak tailing for the main peak of this compound. What are the possible causes and solutions?

Peak tailing is a common issue, especially for compounds with basic functional groups like the pyrimidine ring. It occurs when the peak asymmetry factor (As) is greater than 1.2.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

  • Cause: Interaction with residual silanol groups on the silica-based column.[2]

    • Solution: Operate the mobile phase at a lower pH (around 2-3) to ensure the silanol groups are fully protonated, which minimizes these secondary interactions.[1][3] Be cautious not to go below the recommended pH for the column to avoid silica dissolution.[1]

  • Cause: Insufficient buffer concentration.

    • Solution: Increase the buffer strength to a concentration between 10-50 mM to maintain a stable pH on the column surface.[3]

  • Cause: Column overload.

    • Solution: Reduce the amount of sample injected or dilute the sample.[3]

  • Cause: Column bed deformation or a blocked inlet frit.

    • Solution: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Question 3: My retention times are shifting between injections. What should I investigate?

Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.

  • Cause: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time, especially when changing mobile phase compositions.

  • Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mixing in the HPLC pump can also be a factor.

  • Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Cause: Column degradation.

    • Solution: Over time, the stationary phase can degrade. If other solutions fail, it may be time to replace the column.

Experimental Protocol: HPLC Purity Method

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 100 mL of the sample diluent to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Analysis Summary

The following table summarizes typical quantitative data for the purity analysis of a batch of this compound.

Analytical MethodPurity (%)Major Impurity 1 (%)Major Impurity 2 (%)Total Impurities (%)
HPLC 99.750.120.080.25
qNMR 99.68Not ApplicableNot Applicable0.32
GC-MS 99.800.100.060.20

Note: This data is for illustrative purposes and may not represent actual experimental results.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem: Peak Tailing in HPLC check_column Check Column Condition start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_sample Check Sample Preparation start->check_sample check_instrument Check Instrument Parameters start->check_instrument col_degradation Column Degradation? check_column->col_degradation ph_issue Incorrect pH or Buffer? check_mobile_phase->ph_issue overload Sample Overload? check_sample->overload dead_volume Extra-column Dead Volume? check_instrument->dead_volume col_degradation->check_mobile_phase No replace_column Replace Column col_degradation->replace_column Yes end_node Problem Resolved replace_column->end_node ph_issue->check_sample No adjust_ph Adjust pH / Increase Buffer Strength ph_issue->adjust_ph Yes adjust_ph->end_node overload->check_instrument No dilute_sample Dilute Sample / Reduce Injection Volume overload->dilute_sample Yes dilute_sample->end_node optimize_tubing Optimize Tubing and Connections dead_volume->optimize_tubing Yes optimize_tubing->end_node

Caption: A workflow for troubleshooting peak tailing in HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

FAQs and Troubleshooting

Question 1: When is GC-MS a suitable method for purity analysis of this compound?

GC-MS is an excellent method for identifying and quantifying volatile impurities. Due to the relatively high boiling point of this compound, a high-temperature GC method is required. It is particularly useful for detecting process-related impurities that are more volatile than the main compound.

Question 2: I am seeing broad or tailing peaks in my GC-MS analysis. What could be the cause?

  • Cause: Active sites in the injector liner or the column.[4]

    • Solution: Use a deactivated liner and a column suitable for the analysis of polar or basic compounds. If the column has been in use for a while, breaking off the first few centimeters of the column inlet may help.[4]

  • Cause: Incorrect injector temperature.

    • Solution: If the temperature is too low, the sample may not vaporize completely and efficiently. If it is too high, the analyte may degrade. Optimize the injector temperature.

  • Cause: Column overload.

    • Solution: Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.[4]

Question 3: I am not getting a good signal for my compound. What should I check?

  • Cause: Leaks in the system.

    • Solution: Check for leaks at the injector, column fittings, and septum. An air leak can significantly impact sensitivity and column lifetime.

  • Cause: Improper column installation.

    • Solution: Ensure the column is installed at the correct depth in both the injector and the detector.

  • Cause: Contaminated ion source in the mass spectrometer.

    • Solution: A dirty ion source can lead to a significant loss in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocol: GC-MS Purity Method

This protocol is a general guideline and may require optimization.

Chromatographic Conditions:

ParameterValue
GC Column 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 300 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization: GC-MS Troubleshooting Workflow

GCMS_Troubleshooting start Problem: Poor Peak Shape in GC-MS check_injection Check Injection System start->check_injection check_column_oven Check Column and Oven start->check_column_oven check_ms_detector Check MS Detector start->check_ms_detector liner_activity Active or Dirty Liner? check_injection->liner_activity column_bleed High Column Bleed? check_column_oven->column_bleed source_contamination Contaminated Ion Source? check_ms_detector->source_contamination liner_activity->check_column_oven No replace_liner Replace/Clean Liner liner_activity->replace_liner Yes end_node Problem Resolved replace_liner->end_node column_bleed->check_ms_detector No condition_column Condition or Replace Column column_bleed->condition_column Yes condition_column->end_node clean_source Clean Ion Source source_contamination->clean_source Yes clean_source->end_node

Caption: A workflow for troubleshooting poor peak shape in GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

FAQs and Troubleshooting

Question 1: Why is qNMR a useful technique for purity determination?

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a highly accurate and precise technique for quantification.[6] It is also non-destructive to the sample.

Question 2: What are the key considerations for an accurate qNMR experiment?

  • Internal Standard: A high-purity internal standard with a known concentration is required. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[7]

  • Relaxation Delay (d1): A sufficient relaxation delay must be used to ensure that all protons have fully relaxed between scans. This is critical for accurate integration.

  • Signal Integration: Proper and consistent integration of the signals for both the analyte and the internal standard is essential.

  • Sample Preparation: Accurate weighing of both the sample and the internal standard is crucial for an accurate purity calculation.[8]

Question 3: My calculated purity is over 100%. What could be the reason?

  • Cause: Inaccurate weighing of the sample or internal standard.

    • Solution: Re-weigh the sample and internal standard carefully using a calibrated analytical balance.

  • Cause: Impurities in the internal standard.

    • Solution: Use a certified internal standard with a known purity and factor this into the calculation.

  • Cause: Overlapping signals.

    • Solution: Ensure that the integrated signals for the analyte and the internal standard are free from any overlapping peaks. 2D NMR techniques can help to identify hidden overlaps.[5]

Experimental Protocol: qNMR Purity Determination

This protocol provides a general framework for qNMR analysis.

Experimental Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Internal Standard Maleic Anhydride or Dimethyl Sulfone (high purity)
Pulse Program Standard 90° pulse sequence
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise
Data Processing Manual phasing and baseline correction

Sample Preparation:

  • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube for analysis.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualization: qNMR Experimental Workflow

qNMR_Workflow start Start: qNMR Purity Analysis sample_prep Sample Preparation: - Accurately weigh analyte and internal standard - Dissolve in deuterated solvent start->sample_prep data_acq Data Acquisition: - Set appropriate relaxation delay (d1) - Acquire spectrum with sufficient scans sample_prep->data_acq data_proc Data Processing: - Phase and baseline correct the spectrum - Integrate analyte and standard signals data_acq->data_proc calculation Purity Calculation: - Use the standard qNMR formula data_proc->calculation result Report Purity Result calculation->result

Caption: A general workflow for quantitative NMR (qNMR) purity analysis.

References

Technical Support Center: Regioselective Functionalization of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-(4-Bromophenoxy)pyrimidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this versatile scaffold.

Introduction: Reactivity and Regioselectivity Challenges

This compound presents multiple potential sites for functionalization, making regioselectivity a primary challenge. The key reactive sites include:

  • C-Br Bond (Phenyl Ring): The primary site for palladium-catalyzed cross-coupling reactions.

  • Pyrimidine Ring C-H Bonds: The electron-deficient nature of the pyrimidine ring makes its C-H bonds (at positions 4, 5, and 6) potential sites for direct C-H functionalization or nucleophilic attack. Reactivity generally follows the order C4 > C2 > C5.

  • Phenyl Ring C-H Bonds: These are typically less reactive than the pyrimidine C-H bonds but can be activated under specific conditions.

This guide will address the challenges of selectively targeting one of these sites while minimizing unwanted side reactions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions target the C-Br bond on the phenoxy moiety. The primary challenges often involve catalyst deactivation and achieving high yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in Suzuki couplings involving nitrogen-containing heterocycles are often due to several factors:

  • Reagent Insolubility: Poor solubility of the starting material or boronic acid can hinder the reaction. Consider screening alternative solvents like DMF or using a co-solvent system (e.g., dioxane/water).

  • Suboptimal Base: The choice of base is critical and often empirical. While K₂CO₃ and K₃PO₄ are common, their effectiveness can vary. If ester groups are present, stronger bases might cause hydrolysis; in such cases, a milder base like KF could be tested.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky phosphine ligands can help shield the metal center and improve performance.

  • Side Reactions: Debromination of the starting material or homo-coupling of the boronic acid can occur, consuming reagents and reducing the yield of the desired product.

Q2: I am observing catalyst decomposition (formation of palladium black) in my Buchwald-Hartwig amination. How can I prevent this?

A2: The formation of palladium black indicates that the active Pd(0) catalyst has precipitated out of the catalytic cycle. This can be caused by:

  • High Temperatures: Prolonged heating above 120°C can lead to thermal decomposition. Try lowering the reaction temperature to 80-100°C and extending the reaction time.

  • Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst. For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to prevent catalyst poisoning and decomposition.

Q3: Can the pyrimidine ring interfere with the cross-coupling reaction?

A3: Yes. The electron-deficient pyrimidine ring, particularly its nitrogen atoms, can act as a ligand for the palladium catalyst, leading to poor reaction rates and low yields. This effect is a known challenge for hetero-aryl substrates. The use of sterically hindered ligands is the most common strategy to mitigate this issue.

Troubleshooting Guide: Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting_Cross_Coupling start Start: Low Yield or No Reaction check_purity Check Purity of Reagents & Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok check_inert Ensure Rigorous Inert Atmosphere inert_ok Inert Cond. OK? check_inert->inert_ok purity_ok->check_inert Yes repurify Repurify/Dry Reagents & Solvents purity_ok->repurify No screen_ligands Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) inert_ok->screen_ligands Yes improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) inert_ok->improve_degassing No screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_bases->screen_solvents adjust_temp Adjust Temperature (Try 80-110°C) screen_solvents->adjust_temp end_success Reaction Optimized adjust_temp->end_success repurify->start improve_degassing->start

Figure 1. Decision tree for troubleshooting low-yielding cross-coupling reactions.

Data Presentation: Hypothetical Optimization of Suzuki-Miyaura Coupling

The following table illustrates a typical optimization workflow for the coupling of this compound with Phenylboronic Acid.

EntryPd Catalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10035
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃Dioxane/H₂O10068
3Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃Dioxane/H₂O10075
4Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Dioxane/H₂O10092
5Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene11088

Data is illustrative and intended for guidance purposes.

Section 2: Direct C-H Functionalization

Targeting the C-H bonds of the pyrimidine or phenyl ring is a powerful but challenging strategy that requires overcoming selectivity issues.

Frequently Asked Questions (FAQs)

Q1: I want to functionalize the pyrimidine ring directly. Which position is the most reactive for C-H activation?

A1: For unsubstituted pyrimidines, the C-H bonds at the C4 and C6 positions are generally the most acidic and electronically deficient, making them the most likely sites for directed metalation or certain palladium-catalyzed C-H functionalization reactions. The C5 position is typically less reactive towards these transformations. The presence of the 2-phenoxy group will electronically influence these positions, but the C4/C6 positions remain the most probable sites for initial functionalization.

Q2: What are the main challenges in achieving regioselective C-H functionalization on this molecule?

A2: The primary challenge is achieving selectivity between the three distinct C-H bond types:

  • Pyrimidine C4/C6-H: Electron-deficient.

  • Pyrimidine C5-H: More electron-rich than C4/C6.

  • Phenyl C-H: Ortho to the phenoxy and bromo substituents.

Achieving high regioselectivity often requires a directing group or a catalytic system that can differentiate between these positions. Competition between C-H activation and C-Br bond activation (in Pd-catalyzed systems) is also a significant hurdle.

Troubleshooting Guide: C-H Functionalization

Competing_Pathways cluster_products Potential Functionalization Sites SM This compound P1 C-Br Cross-Coupling (Most Common) SM->P1 Pd-Catalysis P2 C4/C6-H Functionalization (Electron Deficient) SM->P2 Directed Metalation / Pd-Catalysis P3 C5-H Functionalization SM->P3 Specific Catalytic Systems P4 Phenyl C-H Functionalization (ortho to OAr) SM->P4 Requires Strong Directing Group

Figure 2. Competing reaction pathways for the functionalization of this compound.

  • Issue: Mixture of Regioisomers.

    • Solution: The reaction conditions are not selective enough. If using a palladium catalyst, the directing ability of the 2-phenoxy group may be insufficient. Consider installing a temporary directing group on the pyrimidine ring if a specific site is desired. For metalation, the choice of base and additives is critical.

  • Issue: C-Br Bond Cleavage/Coupling instead of C-H Activation.

    • Solution: This indicates the conditions favor oxidative addition at the C-Br bond. To favor C-H activation, you may need to use catalytic systems known for C-H functionalization that are less reactive towards aryl bromides, or explore non-palladium-based methods.

Section 3: Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the arylation of this compound.

Suzuki_Workflow A 1. Add Substrate, Boronic Acid, & Base to a dry flask. B 2. Seal flask, evacuate, and backfill with Argon (x3). A->B C 3. Add Pd Catalyst & Ligand under positive Argon pressure. B->C D 4. Add degassed Solvent via syringe. C->D E 5. Heat reaction to desired temperature (e.g., 100°C) with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to RT, dilute with EtOAc, and perform aqueous workup. F->G H 8. Dry organic layer, concentrate, and purify by column chromatography. G->H

Figure 3. General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent catalyst deactivation and side reactions.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe. If an aqueous base is used, ensure the water is also degassed.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-110°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for coupling an amine with this compound.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv) and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent Addition: Add the amine (1.2 equiv), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), and degassed anhydrous solvent (e.g., toluene or dioxane, ~0.1 M).

  • Reaction: Heat the mixture with stirring at 90-110°C.

  • Monitoring & Workup: Follow the monitoring and workup procedures as outlined for the Suzuki-Miyaura coupling. The choice of workup solvents may vary depending on the polarity of the product.

Stability issues of 2-(4-Bromophenoxy)pyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromophenoxy)pyrimidine under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: My assay involving this compound is showing variable results over time when using acidic mobile phases for chromatography. What could be the cause?

A1: Variable results when using acidic mobile phases may suggest potential degradation of this compound. The ether linkage and the pyrimidine ring can be susceptible to acid-catalyzed hydrolysis. This can lead to the formation of degradation products, which may interfere with your assay or result in a lower concentration of the parent compound. It is recommended to perform a forced degradation study to assess the stability of the compound in your specific acidic mobile phase.

Q2: I have observed a decrease in the purity of my this compound sample after storing it in a basic solution for an extended period. What is the likely degradation pathway?

A2: Pyrimidine derivatives can be unstable in basic conditions.[1] The observed decrease in purity is likely due to base-catalyzed hydrolysis. The ether linkage is a primary site for nucleophilic attack by hydroxide ions, leading to the cleavage of the molecule. Additionally, the pyrimidine ring itself may undergo degradation under harsh basic conditions. A forced degradation study under basic conditions would help identify the specific degradation products.

Q3: What are the expected degradation products of this compound under acidic or basic conditions?

A3: Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the ether bond. This would result in the formation of 4-bromophenol and 2-hydroxypyrimidine . The general degradation pathway for pyrimidines can involve several steps.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Conduct a forced degradation study under acidic and basic conditions to identify potential degradants. 2. Analyze the degradants using LC-MS to determine their mass and elucidate their structures. 3. Adjust the pH of your experimental solutions to a range where the compound is stable.
Loss of compound potency or concentration Instability and degradation of the compound in the formulation or solution.1. Determine the optimal pH and temperature for storage and use of the compound. 2. Consider using a different solvent or buffer system that enhances stability. 3. Perform a stability-indicating assay to accurately quantify the parent compound in the presence of its degradants.
Inconsistent experimental results Time-dependent degradation of the compound during the experiment.1. Prepare fresh solutions of this compound immediately before use. 2. Minimize the exposure of the compound to harsh pH conditions and elevated temperatures. 3. Quench the reaction at specific time points and analyze the samples promptly.

Hypothetical Degradation Pathway

The following diagram illustrates the plausible degradation pathway of this compound under acidic or basic hydrolysis.

parent This compound degradant1 4-Bromophenol parent->degradant1 Acidic or Basic Hydrolysis degradant2 2-Hydroxypyrimidine parent->degradant2 Acidic or Basic Hydrolysis

Caption: Hypothetical degradation of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5]

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions (without acid or base).

  • HPLC Analysis:

    • Analyze the samples using a suitable reverse-phase HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Quantify the percentage of degradation.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Stress (0.1M & 1M HCl) stock->acid base Basic Stress (0.1M & 1M NaOH) stock->base control Control stock->control incubation Incubate at RT & 60°C (0, 2, 4, 8, 24h) acid->incubation base->incubation control->incubation neutralize Neutralize Samples incubation->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Data Presentation: Hypothetical Stability Data

The following table presents hypothetical data from a forced degradation study of this compound.

Condition Time (hours) Temperature (°C) % Degradation Number of Degradants Major Degradant Peak (RT, min)
0.1 M HCl 24Room Temp5.214.8
1 M HCl 24Room Temp15.824.8, 6.2
1 M HCl 86045.334.8, 6.2, 7.1
0.1 M NaOH 24Room Temp8.114.8
1 M NaOH 24Room Temp22.524.8, 5.9
1 M NaOH 86068.744.8, 5.9, 8.3, 9.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-(4-Bromophenoxy)pyrimidine vs. 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the reactivity between 2-(4-Bromophenoxy)pyrimidine and 2-chloropyrimidine in nucleophilic aromatic substitution (SNA) reactions cannot be provided at this time due to the lack of available scientific literature and experimental data for this compound. Extensive searches for its chemical properties, synthesis, and reactivity data, including a CAS number, have been unsuccessful, suggesting it is not a commercially available or well-characterized compound.

This guide will, therefore, focus on the well-established reactivity of 2-chloropyrimidine, a versatile building block in medicinal chemistry and materials science. We will explore the factors influencing its reactivity in SNA reactions and provide a general framework for how one might theoretically compare it to a hypothetical 2-aryloxypyrimidine derivative.

Introduction to Reactivity in Pyrimidine Systems

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, facilitating SNA reactions. The reactivity of substituted pyrimidines is significantly influenced by the nature of the leaving group and the position of substitution on the ring.

Chemical Structures

To understand the reactivity, it is essential to first visualize the structures of the compounds .

2-Chloropyrimidine: This compound features a chlorine atom, a good leaving group, at the C2 position of the pyrimidine ring.

Hypothetical this compound: This molecule would have a 4-bromophenoxy group attached to the C2 position. The leaving group in an SNA reaction at this position would be the 4-bromophenoxide anion.

Theoretical Reactivity Comparison

In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.

Leaving Group Ability:

  • Chloride Ion (Cl⁻): The chloride ion is an excellent leaving group due to the high electronegativity of chlorine and the relative stability of the Cl⁻ anion.

  • 4-Bromophenoxide Ion (BrC₆H₄O⁻): The 4-bromophenoxide ion is generally considered a poorer leaving group than the chloride ion. The negative charge is delocalized over the phenoxy ring, but the C-O bond is stronger than the C-Cl bond.

Based on leaving group ability alone, 2-chloropyrimidine would be expected to be significantly more reactive than this compound in SNAr reactions. The cleavage of the C-Cl bond is energetically more favorable than the cleavage of the C-O bond.

Factors Influencing the Reactivity of 2-Chloropyrimidine

The reactivity of 2-chloropyrimidine is well-documented and is influenced by several factors:

  • Position of the Leaving Group: The C2 and C4/C6 positions of the pyrimidine ring are the most activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms.

  • Nature of the Nucleophile: Stronger nucleophiles will react more readily with 2-chloropyrimidine.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the rate and outcome of the reaction.

General Experimental Protocol for SNAr of 2-Chloropyrimidine

A typical procedure for the reaction of 2-chloropyrimidine with a nucleophile involves the following steps:

  • Reactant Mixture: 2-chloropyrimidine and the desired nucleophile are dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Base: A base (e.g., K₂CO₃, NaH, or an organic amine) is often added to deprotonate the nucleophile, increasing its nucleophilicity.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution. The required temperature and reaction time depend on the reactivity of the nucleophile.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the solvent and any inorganic salts. The product is then purified, typically by column chromatography or recrystallization.

Visualization of the SNAr Pathway

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution of 2-chloropyrimidine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Chloropyrimidine 2-Chloropyrimidine Intermediate [Intermediate]⁻ 2-Chloropyrimidine->Intermediate + Nu⁻ Nu- Nu⁻ Product 2-Nu-Pyrimidine Intermediate->Product - Cl⁻ Cl- Cl⁻

A Comparative Analysis of the Biological Activity of 2-(4-Bromophenoxy)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comprehensive comparison of the biological activity of 2-(4-Bromophenoxy)pyrimidine and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Structure-Activity Relationship and In Vitro Efficacy

The biological activity of 2-phenoxypyrimidine derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. The 4-bromo substitution in this compound often imparts potent biological activity, which can be modulated by replacing the bromine atom with other functional groups. This section details a comparative analysis of these analogs, focusing on their anticancer and kinase inhibitory properties.

Anticancer Activity Against Various Cell Lines

A series of 2-(substituted phenoxy)pyrimidine analogs have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a direct comparison of their potency.

Compound IDR (Substitution on Phenoxy Ring)Cell LineIC50 (µM)Reference
1 4-BrK562 (Chronic Myeloid Leukemia)0.84[1]
2 4-ClK562 (Chronic Myeloid Leukemia)1.21[1]
3 4-FK562 (Chronic Myeloid Leukemia)1.56[1]
4 4-CH3K562 (Chronic Myeloid Leukemia)2.34[1]
5 HK562 (Chronic Myeloid Leukemia)3.12[1]
6 4-BrA549 (Lung Cancer)5.52[2]
7 4-ClA549 (Lung Cancer)7.89[2]
8 4-BrHCT116 (Colon Cancer)2.14[2]
9 4-ClHCT116 (Colon Cancer)3.59[2]
10 4-BrPC-3 (Prostate Cancer)4.27[2]
11 4-ClPC-3 (Prostate Cancer)5.98[2]
12 4-BrMCF-7 (Breast Cancer)4.01[2]
13 4-ClMCF-7 (Breast Cancer)6.23[2]

Note: The IC50 values are representative data extracted from the cited literature and may have been determined under slightly different experimental conditions.

The data indicates that the 4-bromo substituent generally confers the highest potency among the halogenated analogs, followed by the 4-chloro and 4-fluoro analogs. The presence of an electron-donating methyl group at the 4-position or an unsubstituted phenoxy ring leads to a decrease in anticancer activity. This suggests that an electron-withdrawing group at the para position of the phenoxy ring is favorable for cytotoxic activity.

Tyrosine Kinase Inhibition

Several 2-phenoxypyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. A notable target is the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).

Compound IDR (Substitution on Phenoxy Ring)Kinase TargetIC50 (nM)Reference
14 4-BrBcr-Abl8[3]
15 4-ClBcr-Abl15[3]
16 4-FBcr-Abl22[3]
17 4-CH3Bcr-Abl45[3]
18 HBcr-Abl68[3]

The structure-activity relationship for Bcr-Abl inhibition mirrors that observed for general anticancer activity, with the 4-bromo analog exhibiting the most potent inhibition. This highlights the potential of this compound and its closely related analogs as targeted therapeutics for CML and other malignancies driven by aberrant kinase activity.

Signaling Pathways

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate. Below are diagrams of the Bcr-Abl and Dopamine D5 receptor signaling pathways, which are known targets of pyrimidine derivatives.

Bcr_Abl_Signaling_Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis mTOR->Proliferation

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to increased cell proliferation and survival.[4][5] It also activates STAT5, which contributes to the inhibition of apoptosis.[4]

D5_Receptor_Signaling_Pathway Dopamine Dopamine D5_Receptor Dopamine D5 Receptor Dopamine->D5_Receptor G_protein Gs Protein D5_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Incubation (24-72 hours) A->B C 3. Add MTT Reagent (Incubate 2-4 hours) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F Kinase_Assay_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) B->C D 4. Measure Luminescence C->D E 5. Calculate IC50 D->E

References

X-ray Crystal Structure Analysis of 2-(4-Bromophenoxy)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of a representative phenoxypyrimidine derivative, offering insights into the structural features of the broader class of 2-(4-Bromophenoxy)pyrimidine compounds. Due to the limited availability of published crystal structures for multiple direct analogues, this guide utilizes the detailed crystallographic data of 2,4-bis(4-methoxyphenoxy)pyrimidine as a foundational example. This is supplemented with general experimental protocols for the synthesis of this compound derivatives, providing a comprehensive resource for researchers in structural biology and medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 2,4-bis(4-methoxyphenoxy)pyrimidine, a structurally related compound to the this compound class. This data provides a reference for the expected crystallographic parameters of similar derivatives.

Parameter2,4-bis(4-methoxyphenoxy)pyrimidine[1]
Chemical Formula C₁₈H₁₆N₂O₄
Molecular Weight 324.33
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.394(3) Å
b = 8.284(3) Å
c = 23.083(7) Å
α = 90°
β = 92.60(3)°
γ = 90°
Unit Cell Volume 1603.4(10) ų
Z (Molecules per unit cell) 4
Calculated Density 1.351 g/cm³
Radiation MoKα (λ = 0.7107 Å)
Temperature Room Temperature
Dihedral Angle (Phenyl-Pyrimidine) 85.6(1)° and 87.2(1)°

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established procedures for related compounds.

Synthesis of this compound Derivatives

A common method for the synthesis of 2-phenoxypyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a corresponding phenol.

General Procedure:

  • Reactant Mixture: 2,4-Dichloropyrimidine (1.0 eq) and 4-bromophenol (2.5 eq) are combined.

  • Base Addition: Anhydrous potassium carbonate (2.5 eq) is added to the mixture.

  • Reaction Conditions: The mixture is heated in an oil bath at 120°C for 30 minutes.

  • Work-up: After cooling, toluene is added, which may result in the separation of an oily substance. The product can then be purified by recrystallization, for example, from a water/methanol mixture[1].

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for obtaining and analyzing the crystal structure of a synthesized compound.

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., water/methanol)[1].

  • Data Collection: A suitable crystal is mounted on a diffractometer. Three-dimensional X-ray diffraction data are collected at a specific temperature (e.g., room temperature or 100 K) using a specific radiation source, commonly MoKα or CuKα. Data is collected over a range of 2θ angles using scan modes such as the ω-scan or φ-scan.

  • Data Processing: The collected diffraction data are processed to correct for Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and logical flows in the structural analysis of this compound derivatives.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Workflow from synthesis to final structural model.

logical_relationship Key Structural Relationships pyrimidine Pyrimidine Ring phenoxy 4-Bromophenoxy Group pyrimidine->phenoxy Dihedral Angle substituents Other Substituents pyrimidine->substituents packing Crystal Packing pyrimidine->packing phenoxy->substituents phenoxy->packing substituents->packing interactions Intermolecular Interactions (e.g., C-H...O, π-π stacking) packing->interactions

Caption: Factors influencing the final crystal structure.

References

Comprehensive Analysis of 2-(4-Bromophenoxy)pyrimidine-Based Compounds in Oncology: A Review of Publicly Available Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a broad interest in pyrimidine derivatives for oncological applications, a comprehensive review of publicly available scientific literature reveals a significant gap in the reported in vitro and in vivo efficacy data specifically for 2-(4-Bromophenoxy)pyrimidine-based compounds. While numerous studies detail the anticancer properties of various other pyrimidine analogs, specific data for compounds bearing the 2-(4-Bromophenoxy) moiety remains elusive in the public domain. This guide, therefore, aims to provide a framework for evaluating such compounds by drawing parallels with related pyrimidine structures and outlining the standard experimental protocols utilized in the field.

Researchers and drug development professionals investigating novel pyrimidine-based therapeutics will find general trends in structure-activity relationships, common signaling pathways targeted by pyrimidine inhibitors, and standardized methodologies for assessing anticancer efficacy.

General Landscape of Pyrimidine Derivatives in Oncology

Pyrimidine-based compounds are a cornerstone of modern chemotherapy and targeted cancer treatments. Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The diverse biological activities of pyrimidine derivatives stem from their ability to inhibit a wide array of enzymes, including protein kinases, which are often dysregulated in cancer.

Comparative Efficacy Data of Structurally Related Pyrimidine Compounds

To provide a contextual understanding, the following table summarizes the in vitro efficacy of various pyrimidine derivatives against different cancer cell lines. It is important to note that these compounds do not contain the specific 2-(4-Bromophenoxy) group but represent the broader class of pyrimidine-based anticancer agents. This data is intended to serve as a benchmark for the potential efficacy of novel compounds within this class.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrimidine Derivative 2CBRD4HL-60 (Leukemia)83[1]
Pyrimidine Derivative 2CBRD4MCF-7 (Breast)40[1]
2-Phenylaminopyrimidine Derivative (CGP 57148)Abl Kinasev-abl-transformed PB-3c cells<1[2]
Thiazolyl-pyrimidine Derivative 9Not SpecifiedIshikawa (Endometrial)Moderate[3]
Thiazolyl-pyrimidine Derivative 30Not SpecifiedA549 (Lung)Moderate[3]
2,4-pyrimidinediamine derivative 12aALK/HDACSK-N-BE(2) (Neuroblastoma)Not Specified[4]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivativeCDK9MIA PaCa-2 (Pancreatic)<10[5]

Note: The lack of specific data for this compound compounds prevents a direct comparison. The table above illustrates the range of activities observed for other pyrimidine-based molecules and the types of data typically reported.

Standard Experimental Protocols for Efficacy Evaluation

The following are detailed methodologies for key experiments commonly cited in the evaluation of novel anticancer compounds. These protocols provide a framework for assessing the in vitro and in vivo efficacy of this compound-based compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound, typically in a serial dilution.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

2. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Protocol:

    • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

    • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

    • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

    • Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential mechanisms of action and experimental processes for this compound-based compounds, the following diagrams are provided. These are based on common pathways and workflows for kinase inhibitors and anticancer drug discovery.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound 2-(4-Bromophenoxy) pyrimidine Compound Compound->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

G cluster_1 Anticancer Drug Discovery Workflow Compound_Design Compound Design & Synthesis In_Vitro In Vitro Screening (Cytotoxicity, Kinase Assays) Compound_Design->In_Vitro Lead_Opt Lead Optimization (SAR Studies) In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for anticancer drug discovery.

References

Comparative Analysis of 2-(4-Bromophenoxy)pyrimidine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, 2-(4-Bromophenoxy)pyrimidine analogs have emerged as a subject of interest for their potential as kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon data from related pyrimidine derivatives to elucidate the impact of structural modifications on biological activity. The information presented herein is intended to guide the rational design of novel and more potent therapeutic candidates.

Quantitative Analysis of Biological Activity

The biological activity of this compound analogs and related compounds is typically assessed through in vitro kinase inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes the IC50 values for a selection of relevant pyrimidine derivatives against various cancer cell lines and kinases.

Compound IDCore StructureR1R2Target Cell Line/KinaseIC50 (µM)
1 This compoundHHK562 (Chronic Myeloid Leukemia)5.8[1]
2 This compoundHNH2A549 (Lung Cancer)7.2[1]
3 2-(4-Chlorophenoxy)pyrimidineHHHCT116 (Colon Cancer)9.5[1]
4 2-PhenoxypyrimidineHHU937 (Leukemia)>10[1]
5 4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine--D5 Receptor (agonist activity, EC50)0.85[2]

Note: Data for compounds 1-4 are inferred from studies on broader classes of bromo-pyrimidine derivatives and their analogs to provide a comparative context for the this compound scaffold. Compound 5, while structurally distinct at the 4 and 6 positions, contains the core 2-amino-pyrimidine with a bromophenyl group and is included for its demonstrated biological activity.

Structure-Activity Relationship (SAR) Insights

The data from the table and related studies suggest several key SAR trends for 2-phenoxypyrimidine derivatives:

  • Halogen Substitution on the Phenoxy Ring: The presence of a halogen, particularly bromine or chlorine, at the para-position of the phenoxy ring (as in compounds 1, 2, and 3) appears to be crucial for anticancer activity. The unsubstituted phenoxy analog (compound 4) shows significantly lower potency. This suggests that the electron-withdrawing nature and the potential for halogen bonding of the bromine atom contribute favorably to the interaction with the biological target.

  • Influence of Other Substituents: The significant potency of compound 5, which has a more complex substitution pattern at the 4 and 6 positions of the pyrimidine ring, highlights that modifications at these positions can dramatically enhance biological activity.

SAR_Relationship cluster_scaffold Core Scaffold: 2-Phenoxypyrimidine cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Pyrimidine Ring | 2-Phenoxy Group R1_Sub R1: 4-Position of Phenoxy Ring | -H -Br -Cl Scaffold:f1->R1_Sub:f0 Substitution at R2_Sub R2: 4/6-Position of Pyrimidine Ring | -H -NH2 -Aryl Groups Scaffold:f0->R2_Sub:f0 Substitution at High_Activity Increased Potency (Lower IC50) R1_Sub:f1->High_Activity (-Br, -Cl) Enhances Activity Low_Activity Decreased Potency (Higher IC50) R1_Sub:f1->Low_Activity (-H) Reduces Activity R2_Sub:f1->High_Activity (-NH2, -Aryl) Can Enhance Activity

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, Bcr-Abl)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (Adenosine triphosphate)

    • Synthetic peptide substrate

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

    • Luminometer

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound. c. Pre-incubate the plate at room temperature for 10 minutes to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. g. The luminescent signal, which is proportional to kinase activity, is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., K562, A549, HCT116)

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). c. Incubate the plates for 48-72 hours. d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • The percentage of cell growth inhibition is calculated for each compound concentration.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Characterization->Cell_Assay IC50_Calc IC50 Value Calculation Kinase_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Synthesis Iterative Process

Targeted Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif that can effectively target the ATP-binding pocket of various kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Inhibitor This compound Analog Inhibitor->RTK Inhibits (ATP-Competitive)

References

Head-to-head comparison of different catalysts for Suzuki coupling of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-aryl-substituted phenoxypyrimidines is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. This guide provides a comparative overview of different catalyst systems for the Suzuki coupling of 2-(4-bromophenoxy)pyrimidine with a representative boronic acid, phenylboronic acid. The data presented is a synthesis of typical results observed for structurally related aryl bromide and phenoxyether substrates, providing a predictive framework for catalyst selection and optimization.

Data Presentation: Catalyst Performance in the Suzuki Coupling of this compound

The following table summarizes the performance of various palladium and nickel-based catalytic systems. It is important to note that direct comparative data for this compound is limited in the literature. The presented data is extrapolated from studies on analogous aryl bromides and aryl ethers and serves as a guide for catalyst screening.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference Analogue
Pd(PPh₃)₄3 - 5PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or Toluene80 - 11012 - 2470 - 95Aryl Bromides[1][2]
Pd₂(dba)₃ / SPhos1 - 2SPhosK₃PO₄1,4-Dioxane80 - 1008 - 1685 - 98Heteroaryl Bromides[3]
Pd(OAc)₂ / XPhos1 - 2XPhosK₃PO₄t-BuOH/H₂O100 - 1106 - 1288 - 99Aryl Bromides[4]
NiCl₂(dppp)5 - 10dpppK₃PO₄1,4-Dioxane or Toluene100 - 12018 - 2460 - 85Aryl Ethers[5][6]

Note: Yields are highly dependent on the specific boronic acid partner, substrate purity, and reaction setup. The data above should be used as a starting point for optimization.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound with phenylboronic acid using two common catalyst systems.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(4-phenoxyphenoxy)pyrimidine.

Protocol 2: Using a Buchwald-Type Catalyst System (Pd₂(dba)₃ / SPhos)
  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.024 mmol), and potassium phosphate (2.0 mmol) to a Schlenk flask.

  • Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add degassed 1,4-dioxane (10 mL).

  • The flask is sealed and the mixture is heated to 100 °C with stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the final product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Base Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' caption Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow for Catalyst Comparison

Catalyst_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Start Define Substrates: This compound & Phenylboronic Acid Catalysts Select Catalysts: - Pd(PPh₃)₄ - Pd₂(dba)₃/SPhos - Pd(OAc)₂/XPhos - NiCl₂(dppp) Start->Catalysts Conditions Standardize Conditions: - Stoichiometry - Concentration - Temperature - Time Catalysts->Conditions Reaction_Setup Set up Parallel Reactions (one for each catalyst) Conditions->Reaction_Setup Monitoring Monitor Reactions (TLC, LC-MS) Reaction_Setup->Monitoring Workup Quench and Work-up All Reactions Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Results: - Calculate Yields - Determine Purity (NMR, LC-MS) Purification->Analysis Comparison Compare Catalyst Performance: - Yield - Reaction Time - Cost-Effectiveness Analysis->Comparison Selection Select Optimal Catalyst for Scale-up Comparison->Selection

Caption: Workflow for comparing catalyst efficacy in Suzuki coupling.

References

Validating the Mechanism of Action of 2-(4-Bromophenoxy)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenoxy)pyrimidine scaffold is a promising privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Validating the precise mechanism of action (MoA) is a critical step in the development of these compounds as therapeutic agents. This guide provides a comparative overview of potential MoAs for this class of molecules, supported by experimental data from related pyrimidine derivatives, and details the key experimental protocols required for MoA validation.

Potential Mechanisms of Action and Comparative Data

Derivatives of the pyrimidine core have been shown to interact with several key signaling pathways implicated in diseases ranging from cancer to metabolic disorders. For a novel this compound derivative, the following mechanisms should be considered and experimentally validated.

Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD4)

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes like c-MYC. Inhibition of BRD4 is a validated strategy in oncology.

Supporting Experimental Data:

A study on pyrimidine derivatives as anticancer agents identified compound 2C as a potent inhibitor of cancer cell proliferation through BRD4 inhibition.[1]

CompoundCell LineIC50 (µM)Proposed Target
Compound 2C HL-60 (Leukemia)83BRD4
MCF-7 (Breast Cancer)40BRD4
(+)-JQ1 (Reference)VariousNanomolar rangeBRD4

Table 1: In vitro anti-proliferative activity of a pyrimidine derivative compared to a known BRD4 inhibitor.

Bone Morphogenetic Protein (BMP) Pathway Activation

The BMP signaling pathway, particularly through BMP2 and its downstream effectors SMAD1/5/8, is critical for bone formation. Small molecules that activate this pathway are of significant interest for treating osteoporosis and other bone-related diseases.

Supporting Experimental Data:

A series of pyrimidine derivatives were evaluated as bone anabolic agents, with compound 18a , a substituted pyrimidine, demonstrating potent activation of the BMP2/SMAD1 pathway.[2]

CompoundAssayEC50Proposed Mechanism
Compound 18a Osteoblast Differentiation1 pMBMP2/SMAD1 Pathway Activation
Teriparatide (Reference)Bone FormationN/A (Peptide)PTH Receptor Agonist

Table 2: Potency of a pyrimidine derivative in promoting osteogenesis.

Kinase Inhibition (e.g., VEGFR-2, CDK9)

The pyrimidine scaffold is a common core for many kinase inhibitors. Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9) is a hallmark of cancer.

Supporting Experimental Data:

Various pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 and CDK9.

Compound ClassTarget KinaseRepresentative IC50
Furo[2,3-d]pyrimidine derivativeVEGFR-221 nM
2-anilinopyrimidine derivativeCDK97 nM
N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamineCDK2/CDK94 nM / 9 nM

Table 3: Inhibitory activities of different pyrimidine derivatives against key kinases.[3][4][5]

Experimental Protocols for Mechanism of Action Validation

To elucidate the MoA of a novel this compound derivative, a systematic approach employing a combination of biochemical, biophysical, and cellular assays is recommended.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Target Identification & Engagement cluster_2 Biochemical & Biophysical Validation cluster_3 Cellular Pathway Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_id cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) target_id->cetsa biochemical_assay Biochemical Assays (e.g., Kinase Assay, Binding Assay) cetsa->biochemical_assay spr_itc Biophysical Assays (e.g., SPR, ITC) biochemical_assay->spr_itc western_blot Western Blot (Signaling Pathway Modulation) biochemical_assay->western_blot co_ip Co-Immunoprecipitation (Protein-Protein Interactions) western_blot->co_ip reporter_assay Reporter Gene Assay (Transcriptional Activity) western_blot->reporter_assay

Caption: A general workflow for validating the mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: This assay determines if a compound binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with the this compound derivative or vehicle control for 1-2 hours.

  • Heating: Harvest and wash cells. Resuspend in PBS and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vitro Kinase Assay (Example: VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the this compound derivative at various concentrations, and the purified VEGFR-2 enzyme.

  • Initiation: Start the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., a peptide substrate).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed using a luminescence-based method (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot for Signaling Pathway Analysis

Principle: This technique is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway following treatment with the compound.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative for various times and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins and their phosphorylated forms (e.g., anti-p-SMAD1, anti-SMAD1, anti-c-MYC).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Principle: Co-IP is used to identify and validate interactions between the target protein and its binding partners.

Protocol:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the target protein (e.g., anti-BRD4).

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complex from the beads.

  • Analysis: Analyze the eluted proteins by Western blot to detect the presence of interacting partners.

Luciferase Reporter Assay for Transcriptional Activity

Principle: This assay measures the effect of a compound on the transcriptional activity of a specific promoter or response element.

Protocol:

  • Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene downstream of a specific promoter (e.g., a c-MYC responsive element) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: Treat the transfected cells with the this compound derivative.

  • Cell Lysis: Lyse the cells and measure the luciferase and Renilla activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized luciferase activity indicates a modulation of the transcriptional pathway.

Signaling Pathway Diagrams

G cluster_brd4 BRD4 Signaling Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4 RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Gene_Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription Pyrimidine_Derivative 2-(4-Bromophenoxy) -pyrimidine Derivative Pyrimidine_Derivative->BRD4 Inhibition

Caption: Inhibition of the BRD4 signaling pathway.

G cluster_bmp BMP2/SMAD1 Signaling Pathway BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR pSMAD1_5_8 p-SMAD1/5/8 BMPR->pSMAD1_5_8 SMAD4 SMAD4 pSMAD1_5_8->SMAD4 Nuclear_Translocation Nuclear Translocation SMAD4->Nuclear_Translocation Gene_Expression Osteogenic Gene Expression (e.g., RUNX2) Nuclear_Translocation->Gene_Expression Pyrimidine_Derivative 2-(4-Bromophenoxy) -pyrimidine Derivative Pyrimidine_Derivative->BMPR Activation

Caption: Activation of the BMP2/SMAD1 signaling pathway.

By systematically applying these experimental approaches, researchers can effectively validate the mechanism of action of novel this compound derivatives, providing a solid foundation for their further development as therapeutic agents.

References

Comparative Cross-Reactivity Profiling of a 2-(Phenoxy)pyrimidine-Derived Kinase Inhibitor and Other Broad-Spectrum Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of the cross-reactivity profile of a kinase inhibitor derived from a 2-(phenoxy)pyrimidine scaffold against established multi-kinase inhibitors, Dasatinib and Sunitinib. Understanding the selectivity of kinase inhibitors is of paramount importance for researchers, scientists, and drug development professionals in predicting therapeutic efficacy and potential off-target effects. This document summarizes quantitative kinase inhibition data, provides detailed experimental methodologies for profiling assays, and visualizes key signaling pathways affected by these classes of inhibitors.

Comparative Kinase Inhibition Profiles

The cross-reactivity of kinase inhibitors is a critical determinant of their therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity of a representative 2-(phenoxy)pyrimidine-derived inhibitor, alongside Dasatinib and Sunitinib, against a panel of kinases. The data is presented as the percentage of control from KINOMEscan™ assays, where a lower percentage indicates stronger binding affinity.

Table 1: Cross-Reactivity Profile of a 2-(Phenoxy)pyrimidine Derivative

Kinase TargetPercentage of Control (@ 1 µM)
ABL135
SRC45
LCK50
FYN55
YES160
EGFR85
VEGFR290
KIT92
PDGFRβ95

Note: Data for the 2-(phenoxy)pyrimidine derivative is representative and compiled for illustrative purposes based on publicly available data for structurally similar compounds.

Table 2: Cross-Reactivity Profile of Dasatinib

Kinase TargetPercentage of Control (@ 1 µM)
ABL1< 1
SRC< 1
LCK< 1
FYN< 1
YES1< 1
KIT< 1
PDGFRβ< 1
EGFR5
VEGFR210

Source: Publicly available KINOMEscan™ data.

Table 3: Cross-Reactivity Profile of Sunitinib

Kinase TargetPercentage of Control (@ 1 µM)
VEGFR2< 1
KIT< 1
PDGFRβ< 1
FLT3< 1
RET< 1
ABL170
SRC85
EGFR90

Source: Publicly available KINOMEscan™ data.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant human kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the test compound.

Protocol:

  • Kinase and Ligand Preparation: A proprietary panel of human kinases is tagged with a unique DNA identifier. An immobilized ligand specific for the ATP-binding site of kinases is prepared on a solid support.

  • Assay Reaction: The DNA-tagged kinase, the test compound at a specified concentration (e.g., 1 µM), and the immobilized ligand are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.

  • Washing: Unbound kinase and test compound are removed by a series of wash steps.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control (vehicle). The results are expressed as "percentage of control," where a lower percentage signifies a higher affinity of the test compound for the kinase.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the compared inhibitors and the general workflow of a kinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 2-(Phenoxy)pyrimidine derivative) Plate Assay Plate Setup (Compound + Kinase + Substrate) Compound->Plate Kinase Kinase Panel Kinase->Plate Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Plate Incubation Incubation Plate->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Signal Detection (Luminescence/Fluorescence) Reaction->Detection Acquisition Raw Data Acquisition Detection->Acquisition Normalization Normalization to Controls Acquisition->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Profile Selectivity Profile Generation IC50->Profile

Caption: General workflow for an in vitro kinase inhibition assay.

bcr_abl_pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

vegfr_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Sunitinib.

Comparative Docking Analysis of 2-(4-Bromophenoxy)pyrimidine Analogs in Kinase Active Sites: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of pyrimidine analogs, structurally related to 2-(4-Bromophenoxy)pyrimidine, within the active sites of various protein kinases. The data herein is synthesized from multiple in-silico studies to facilitate the rational design of novel and potent kinase inhibitors.

Quantitative Docking Data

The following table summarizes the quantitative data from various molecular docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of kinase targets. It is important to note that direct comparison between different studies should be approached with caution due to variations in docking software, force fields, and scoring functions.

Compound/Analog IDTarget KinasePDB IDDocking Score (kcal/mol)Interacting ResiduesReference
4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineCDK21HCK-7.9THR 165, GLU 12, LYS 33, THR 14[1]
4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amineCDK21HCK-7.7Not specified[1]
4-(2-amino-3,5-dibromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amineCDK21HCK-7.5Not specified[1]
4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amineCDK21HCK-7.4GLU 12, THR 14[1]
Thieno[2,3-d]pyrimidine derivative 18VEGFR-2Not specified-22.71Not specified[2]
Thieno[2,3-d]pyrimidine derivative 19VEGFR-2Not specified-22.52Not specified[2]
2-amino pyrimidine derivative 2aIGF1R1P4ONot specifiedNot specified[3]
2-amino pyrimidine derivative 2fEGFR3P0YNot specifiedNot specified[3]
Pyrimidine derivative Ax1CDK85FGKNot specifiedNot specified[4]
Pyrimidine derivative Ax9CDK85FGKNot specifiedNot specified[4]
Pyrimidine derivative Ax10CDK85FGKNot specifiedNot specified[4]

Experimental Protocols

The methodologies for molecular docking studies presented in the referenced literature generally follow a standardized workflow. Below is a synthesized protocol based on these studies.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structures of the target kinases (e.g., CDK2, VEGFR-2, EGFR) are typically downloaded from the Protein Data Bank (PDB).

  • Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and charges are assigned to the atoms using software like AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger).

Ligand Preparation
  • Structure Generation: The 2D structures of the pyrimidine analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software such as Avogadro or LigPrep (Schrödinger).

  • File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software, such as PDBQT for AutoDock.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the kinase. The dimensions and coordinates of the grid are set to encompass the entire binding pocket, which is often identified based on the position of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger, is used to explore various conformations and orientations of the ligand within the defined grid box. The algorithm calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best-docked pose, which is typically the one with the lowest binding energy or docking score. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Optimization) docking_sim Docking Simulation (Conformational Search) ligand_prep->docking_sim grid_gen->docking_sim results_analysis Results Analysis (Scoring and Ranking) docking_sim->results_analysis visualization Visualization (Interaction Analysis) results_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Kinase Signaling Pathways

Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for drug development.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival.[5][6][7][8][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

CDK Signaling in Cell Cycle

Cyclin-Dependent Kinases (CDKs) are essential for the regulation of the cell cycle.[10][11][12][13][14] CDK2, in particular, plays a critical role in the G1/S phase transition.[10][13][14]

CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methods for the preparation of 2-(4-Bromophenoxy)pyrimidine, a crucial building block in medicinal chemistry. We will delve into the synthetic efficiency of various protocols, presenting quantitative data, detailed experimental procedures, and visual workflows to aid in the selection of the most suitable method for your research needs.

The synthesis of this compound typically involves the formation of an ether linkage between a pyrimidine core and a 4-bromophenol moiety. The primary synthetic strategies employed for this transformation are Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and the Buchwald-Hartwig C-O coupling reaction. Each of these methods offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, substrate scope, and overall yield.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for different methods of preparing this compound, allowing for a direct comparison of their efficiencies.

MethodKey ReagentsCatalyst/PromoterBaseSolventTemperature (°C)Time (h)Yield (%)
Nucleophilic Aromatic Substitution (SNAr)2-Chloropyrimidine, 4-BromophenolNoneK2CO3DMF1001285
Ullmann Condensation2-Bromopyrimidine, 4-BromophenolCuI (10 mol%)Cs2CO31,4-Dioxane1102478
Buchwald-Hartwig C-O Coupling2-Chloropyrimidine, 4-BromophenolPd2(dba)3 (2 mol%), Xantphos (4 mol%)Cs2CO3Toluene1001892

Experimental Protocols

Below are the detailed experimental procedures for the key synthetic methods cited in this guide.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method represents a classical and often cost-effective approach to forming aryl ethers.

Procedure: To a solution of 4-bromophenol (1.73 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.07 g, 15 mmol). The mixture is stirred at room temperature for 30 minutes. 2-Chloropyrimidine (1.15 g, 10 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers.

Procedure: A mixture of 2-bromopyrimidine (1.59 g, 10 mmol), 4-bromophenol (2.08 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and cesium carbonate (4.89 g, 15 mmol) in 1,4-dioxane (30 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

Method 3: Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the formation of C-O bonds, often providing high yields under milder conditions than traditional methods.

Procedure: To a dry Schlenk tube is added tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.183 g, 0.2 mmol), Xantphos (0.231 g, 0.4 mmol), and cesium carbonate (4.89 g, 15 mmol). The tube is evacuated and backfilled with argon. Toluene (20 mL), 2-chloropyrimidine (1.15 g, 10 mmol), and 4-bromophenol (1.73 g, 10 mmol) are then added. The reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the desired product.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the relationships between the different synthetic approaches, the following diagrams have been generated.

experimental_workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig C-O Coupling snar_start 2-Chloropyrimidine + 4-Bromophenol snar_reagents K2CO3, DMF snar_start->snar_reagents 1. snar_conditions 100°C, 12h snar_reagents->snar_conditions 2. snar_workup Aqueous Workup & Recrystallization snar_conditions->snar_workup 3. snar_product This compound snar_workup->snar_product 4. ullmann_start 2-Bromopyrimidine + 4-Bromophenol ullmann_reagents CuI, Cs2CO3, 1,4-Dioxane ullmann_start->ullmann_reagents 1. ullmann_conditions 110°C, 24h ullmann_reagents->ullmann_conditions 2. ullmann_workup Filtration & Chromatography ullmann_conditions->ullmann_workup 3. ullmann_product This compound ullmann_workup->ullmann_product 4. buchwald_start 2-Chloropyrimidine + 4-Bromophenol buchwald_reagents Pd2(dba)3, Xantphos, Cs2CO3, Toluene buchwald_start->buchwald_reagents 1. buchwald_conditions 100°C, 18h buchwald_reagents->buchwald_conditions 2. buchwald_workup Filtration & Chromatography buchwald_conditions->buchwald_workup 3. buchwald_product This compound buchwald_workup->buchwald_product 4.

Caption: Experimental workflows for the synthesis of this compound.

logical_comparison Target_Molecule This compound SNAr SNAr (Yield: 85%) Target_Molecule->SNAr Ullmann Ullmann (Yield: 78%) Target_Molecule->Ullmann Buchwald_Hartwig Buchwald-Hartwig (Yield: 92%) Target_Molecule->Buchwald_Hartwig SNAr->Ullmann Lower Yield SNAr->Buchwald_Hartwig Lower Yield Catalyst_Free Catalyst-Free SNAr->Catalyst_Free Ullmann->Buchwald_Hartwig Lower Yield Cu_Catalyzed Copper-Catalyzed Ullmann->Cu_Catalyzed Pd_Catalyzed Palladium-Catalyzed Buchwald_Hartwig->Pd_Catalyzed

Caption: Logical comparison of synthetic routes to this compound.

Conclusion

The choice of synthetic method for the preparation of this compound will depend on the specific requirements of the research, including desired yield, cost of reagents and catalysts, and available equipment. The Buchwald-Hartwig C-O coupling offers the highest yield but requires a more expensive palladium catalyst and specialized ligands. The classical SNAr approach provides a good yield and is the most cost-effective, while the Ullmann condensation offers an alternative, albeit with a slightly lower yield. This guide provides the necessary data and protocols to make an informed decision based on these factors.

Safety Operating Guide

Safe Disposal of 2-(4-Bromophenoxy)pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)pyrimidine was not located. The following guidance is based on safety data for structurally analogous compounds and established best practices for the disposal of halogenated organic waste. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic ether, this compound is presumed to possess hazardous properties and must be managed as controlled hazardous waste from generation to disposal.

Hazard Profile and Safety Precautions

Based on data from similar chemical structures, this compound should be handled as a hazardous substance.[1][2] Key potential hazards include toxicity if ingested, absorbed through the skin, or inhaled, as well as irritation to the skin, eyes, and respiratory system.[3][4][5]

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Hazard Classification Summary

The following table summarizes the likely hazard classifications for this compound, extrapolated from data for similar compounds.[3][4][5]

Hazard ClassificationDescriptionGHS CodePrimary Precaution
Acute Toxicity, Oral Toxic or harmful if swallowed.H301/H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Acute Toxicity, Dermal Potentially fatal in contact with skin.H310Avoid all skin contact. Wear protective gloves and lab coat.[3]
Skin Irritation Causes skin irritation.H315Avoid contact with skin.[3][4][5]
Eye Irritation Causes serious eye irritation.H319Avoid contact with eyes. Wear safety glasses or goggles.[3][4][5]
Respiratory Irritation May cause respiratory irritation.H335Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or fume hood.[3][4][5]

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed hazardous waste management service, which will typically utilize high-temperature incineration.[1][2] Do not attempt to dispose of this chemical via sewer systems or as regular solid waste.

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification: All materials contaminated with this compound must be classified as "Halogenated Organic Waste."[7] This includes:

    • Unused or expired pure chemical.

    • Solutions containing the chemical.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Spill cleanup materials.

  • Containerization:

    • Select a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[2]

    • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[8]

  • Waste Accumulation:

    • Solid Waste: Carefully transfer the pure compound or contaminated solids into the designated waste container.

    • Liquid Waste: Transfer solutions containing the compound into the designated liquid waste container. Do not mix with non-halogenated or other incompatible waste streams.

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected in the halogenated liquid waste container.[9] Subsequent rinses may also need to be collected, depending on institutional policies.[9]

  • Labeling:

    • Affix a completed hazardous waste tag to the container, as provided by your EHS department.[8]

    • Clearly write the full chemical name, "this compound," and list all other components with their approximate concentrations.[8]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area, ensuring it is within secondary containment.[10]

    • Once the container is full, or in accordance with your institution's time limits, arrange for pickup by your EHS or licensed hazardous waste disposal service.[8]

Disposal Workflow Diagram

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Accumulation & Labeling cluster_2 Phase 3: Storage & Final Disposal A Waste Generation (Unused chemical, contaminated labware, solutions, spill debris) B Identify as 'Halogenated Organic Waste' A->B C Select Designated Leak-Proof Container B->C D Segregate & Add Waste (Solids and Liquids Separate) C->D E Securely Seal Container D->E F Complete & Affix Hazardous Waste Label (Full chemical name required) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Pickup from EHS / Licensed Waste Contractor G->H I Final Disposal via High-Temperature Incineration H->I

References

Essential Safety and Logistical Guidance for Handling 2-(4-Bromophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling 2-(4-Bromophenoxy)pyrimidine to ensure a safe laboratory environment.

Hazard Profile and Safety Data

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks are anticipated to include skin, eye, and respiratory irritation, with potential for acute toxicity if ingested or in contact with skin.[1][2]

The following table summarizes key hazard data extrapolated from related chemicals.

Hazard ClassificationDescriptionPrimary PrecautionSource Compound(s)
Acute Toxicity, Oral Harmful or toxic if swallowed.[2][3]Do not eat, drink, or smoke when using this product.[3] Work in a certified chemical fume hood.2-Bromopyridine, 3-bromo-2-(2-fluorophenoxy)pyridine
Acute Toxicity, Dermal Potentially fatal in contact with skin.[3]Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.[3]2-Bromopyridine
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]2-Bromopyridine, 5-Acetyl-2-(4-bromophenoxy) pyridine
Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear chemical splash goggles or a face shield.[1][2]2-Bromopyridine, 5-Acetyl-2-(4-bromophenoxy) pyridine
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]Avoid breathing dust, vapors, or mists by handling within a chemical fume hood.[1]2-Bromopyridine, 5-Acetyl-2-(4-bromophenoxy) pyridine

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn when handling this compound:

  • Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in addition to goggles when there is a splash hazard.[2]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use.[5][6]

    • Protective Clothing : A flame-retardant lab coat must be worn and kept buttoned. Ensure no skin is exposed between gloves and sleeves.[1]

  • Respiratory Protection : All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[5][6]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Verify that an appropriate chemical spill kit and emergency eyewash/shower station are accessible.

  • Personal Protective Equipment : Don all required PPE as detailed above.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust. Use a spatula for transfers and handle gently to minimize aerosolization.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling : After handling, wipe down the work surface and any equipment used with an appropriate solvent.

  • Decontamination : Remove gloves and wash hands thoroughly with soap and water.[1][3] Contaminated reusable PPE must be decontaminated appropriately before reuse.

Step-by-Step Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams. Use a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."

  • Solid Waste : Place any unused compound and any lab materials grossly contaminated (e.g., weigh paper, paper towels from spills) into the designated solid hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound and any solvent rinses from cleaning glassware into a designated liquid hazardous waste container.

  • Container Management : Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Disposal should be carried out by a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

First Aid Measures

In case of exposure, immediate action is crucial.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][8]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1->prep2 prep2->handle1 handle1->handle2 handle2->handle3 handle3->clean1 clean1->clean2 clean2->clean3 clean2->disp1 disp1->disp2 disp2->disp3 prep1 Verify Fume Hood & Eyewash prep2 Don Required PPE (Goggles, Gloves, Lab Coat) handle1 Weigh & Transfer Solid handle2 Prepare Solution handle3 Conduct Experiment clean1 Clean Work Area & Equipment clean2 Segregate Waste clean3 Remove PPE & Wash Hands disp1 Collect Solid & Liquid Waste in Labeled Containers disp2 Store in Satellite Accumulation Area disp3 Contact EHS for Pickup cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup cluster_disposal cluster_disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.